Product packaging for Heptyl Chlorosulfinate(Cat. No.:)

Heptyl Chlorosulfinate

Cat. No.: B15287470
M. Wt: 198.71 g/mol
InChI Key: JZHNXFPRMHUUBR-UHFFFAOYSA-N
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Description

Heptyl Chlorosulfinate is a chemical compound of interest in organic synthesis and research applications. Specific data on its properties, mechanism of action, and primary applications are the subject of ongoing research and are not fully detailed in public sources. Generally, chlorosulfinate compounds can serve as intermediates in the synthesis of more complex molecules, including sulfones and sulfites . Researchers value these intermediates for developing novel compounds with potential applications in material science and pharmaceutical chemistry. This product is intended for research purposes by qualified laboratory professionals. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any personal use. Handling should only be performed by individuals trained in the safe manipulation of reactive chemicals, with appropriate personal protective equipment (PPE) and in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15ClO2S B15287470 Heptyl Chlorosulfinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H15ClO2S

Molecular Weight

198.71 g/mol

IUPAC Name

1-chlorosulfinyloxyheptane

InChI

InChI=1S/C7H15ClO2S/c1-2-3-4-5-6-7-10-11(8)9/h2-7H2,1H3

InChI Key

JZHNXFPRMHUUBR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOS(=O)Cl

Origin of Product

United States

Foundational & Exploratory

Synthesis of Heptyl Chlorosulfinate from Heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of heptyl chlorosulfinate from heptanol. The reaction of primary alcohols with thionyl chloride is a fundamental and widely utilized method for the preparation of alkyl chlorides, proceeding through a key chlorosulfinate intermediate. This document outlines the underlying reaction mechanism, detailed experimental protocols, and relevant quantitative data. It is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing the necessary information to perform this transformation efficiently and safely.

Introduction

The conversion of alcohols to alkyl halides is a cornerstone of organic synthesis, enabling the introduction of a versatile functional group for subsequent nucleophilic substitution and other transformations. The use of thionyl chloride (SOCl₂) is a preferred method for the chlorination of primary alcohols due to the gaseous nature of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which simplifies product purification. The reaction proceeds via the formation of an alkyl chlorosulfinate intermediate. While often generated in situ and converted directly to the corresponding alkyl chloride, the isolation and characterization of the chlorosulfinate ester can be of interest for mechanistic studies or as a reactive intermediate in its own right. This guide focuses on the synthesis of this compound from heptanol.

Reaction Mechanism and Signaling Pathway

The reaction of heptanol with thionyl chloride initiates with the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of thionyl chloride. This results in the displacement of a chloride ion and the formation of a protonated alkyl chlorosulfite. Subsequent deprotonation, typically by the displaced chloride ion or an added base, yields the this compound intermediate. The overall transformation can be depicted as follows:

reaction_pathway heptanol Heptanol (C₇H₁₅OH) intermediate Protonated Heptyl Chlorosulfite heptanol->intermediate + SOCl₂ thionyl_chloride Thionyl Chloride (SOCl₂) product This compound (C₇H₁₅OSOCl) intermediate->product - H⁺ hcl HCl experimental_workflow start Start: Reagents and Glassware setup Reaction Setup under Inert Atmosphere start->setup cooling Cooling to 0 °C setup->cooling addition Slow Addition of Thionyl Chloride cooling->addition reaction Reaction Monitoring (TLC) addition->reaction workup Solvent Removal (Rotary Evaporation) reaction->workup product Crude this compound workup->product analysis Characterization (e.g., NMR, IR) product->analysis end End: Purified Product or Further Reaction analysis->end

Heptyl Chlorosulfinate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Heptyl Chloroformate

Note to the reader: Initial searches for the compound "heptyl chlorosulfinate" did not yield a specific CAS number or readily available molecular structure. The search results consistently identified a closely related compound, heptyl chloroformate . This guide will, therefore, focus on heptyl chloroformate, providing comprehensive technical information relevant to researchers, scientists, and drug development professionals. It is plausible that "this compound" may be a less common synonym or a misnomer for heptyl chloroformate.

Chemical Identity and Molecular Structure

Heptyl chloroformate, also known as chloroformic acid heptyl ester, is an organic compound that serves as a reagent in organic synthesis.

Molecular Structure:

The structure of heptyl chloroformate consists of a heptyl group attached to a chloroformate group. The chloroformate group is characterized by a carbonyl group bonded to a chlorine atom and an oxygen atom.

Chemical Formula: C8H15ClO2

SMILES: CCCCCCCCOC(=O)Cl[1]

InChI Key: SATRZZYUXUGZIE-UHFFFAOYSA-N[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of heptyl chloroformate is provided in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 33758-34-8[2]
Molecular Weight 178.66 g/mol [1][2]
Appearance Colorless to almost colorless clear liquid[1][2]
Boiling Point 71 °C / 7 mmHg[2]
Density 1.0 g/cm³[2]
Refractive Index 1.4260-1.4300[2]
Purity >98.0% (GC)[1]
Solubility Slightly soluble in Chloroform[2]
Stability Moisture sensitive, Hygroscopic[2]

Synthesis and Experimental Protocols

General Reaction Scheme for Chloroformate Synthesis:

Heptanol Heptanol reaction Heptanol->reaction Phosgene Phosgene (COCl2) Phosgene->reaction HeptylChloroformate Heptyl Chloroformate HCl HCl reaction->HeptylChloroformate reaction->HCl

Caption: General synthesis of Heptyl Chloroformate.

Experimental Considerations:

  • Reagents: Heptanol, phosgene (or a safer equivalent like triphosgene or diphosgene), and a base (e.g., pyridine) to scavenge the HCl byproduct.

  • Solvent: An inert aprotic solvent such as dichloromethane or toluene.

  • Procedure: The alcohol is typically added slowly to a solution of phosgene at low temperatures to control the exothermic reaction. The reaction is then stirred until completion.

  • Workup: The reaction mixture is filtered to remove the hydrochloride salt of the base. The filtrate is then concentrated under reduced pressure to yield the crude chloroformate, which can be purified by distillation.

  • Safety: Phosgene is an extremely toxic gas. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Reactions and Applications in Drug Development

Heptyl chloroformate is a versatile reagent in organic synthesis, primarily used for the introduction of the heptyloxycarbonyl protecting group. This protecting group is valuable in the synthesis of complex molecules, including pharmaceuticals, due to its relative stability and specific deprotection conditions.

Key Reactions:

  • Protection of Amines: Heptyl chloroformate reacts with primary and secondary amines to form carbamates. This is a common strategy to protect the amine functionality during multi-step syntheses.

  • Protection of Alcohols: It can also react with alcohols to form carbonates, thereby protecting the hydroxyl group.

  • Formation of Mixed Anhydrides: Reaction with carboxylic acids can form mixed anhydrides, which are activated species for acylation reactions.

Logical Workflow for Amine Protection:

Start Start: Amine-containing Substrate Reaction Nucleophilic Acyl Substitution Start->Reaction Reagent Heptyl Chloroformate + Base Reagent->Reaction Product Protected Amine (Carbamate) Reaction->Product Byproduct HCl salt of Base Reaction->Byproduct

Caption: Workflow for amine protection using Heptyl Chloroformate.

Safety and Handling

Heptyl chloroformate is a hazardous chemical and should be handled with care.

  • Hazards: It is classified as corrosive and toxic. It is combustible and moisture-sensitive.[2]

  • Precautionary Measures:

    • Store in a cool, dry, well-ventilated area under an inert atmosphere.

    • Keep away from moisture, heat, and open flames.

    • Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

    • Handle in a fume hood to avoid inhalation of vapors.

    • In case of contact, immediately flush the affected area with copious amounts of water.

This technical guide provides a summary of the available information on heptyl chloroformate. For more detailed experimental procedures and applications, researchers are encouraged to consult specialized chemical literature and databases.

References

Spectroscopic data (NMR, IR, Mass Spec) of Heptyl Chlorosulfinate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed overview of the expected spectroscopic data for heptyl chlorosulfinate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Due to the limited availability of specific experimental data for this compound in public literature, this document presents predicted data based on the analysis of analogous alkyl chlorosulfinates and established spectroscopic principles. It also includes a generalized experimental protocol for its synthesis and subsequent spectroscopic analysis.

Introduction

This compound is an organic compound that serves as a reactive intermediate, primarily in the conversion of alcohols to alkyl chlorides. Its instability makes isolation and detailed characterization challenging. However, understanding its spectroscopic signature is crucial for monitoring reaction progress and ensuring the purity of subsequent products. This guide synthesizes the expected spectroscopic characteristics of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from typical values for similar functional groups and alkyl chains.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
CH₃-(CH₂)₅-0.8 - 1.0Triplet3H
-(CH₂)₅-CH₂-O-1.2 - 1.8Multiplet10H
-CH₂-O-SOCl4.0 - 4.5Triplet2H

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C H₃-(CH₂)₅-13 - 15
-(C H₂)₅-CH₂-O-22 - 32
-C H₂-O-SOCl65 - 75

Table 3: Predicted IR Absorption Data for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C-H stretch (alkane)2850 - 3000Strong
S=O stretch1200 - 1250Strong
S-O stretch800 - 900Strong
C-O stretch1000 - 1100Strong
S-Cl stretch400 - 500Medium

Table 4: Predicted Mass Spectrometry Data for this compound

Fragmentm/zComments
[C₇H₁₅OSOCl]⁺198/200Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl)
[C₇H₁₅O]⁺115Loss of SOCl
[C₇H₁₅]⁺99Loss of OSOCl
[C₅H₁₁]⁺71Fragmentation of the alkyl chain
[C₄H₉]⁺57Fragmentation of the alkyl chain
[SOCl]⁺83/85Isotope pattern due to ³⁵Cl/³⁷Cl

Experimental Protocols

3.1. Synthesis of this compound

This compound is typically synthesized by the reaction of heptanol with thionyl chloride.[1] This reaction is often performed in situ and the product used directly for the synthesis of heptyl chloride.[1]

  • Materials: Heptan-1-ol, thionyl chloride (SOCl₂), and an inert solvent (e.g., dichloromethane or diethyl ether).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve heptan-1-ol in an excess of the inert solvent under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride (1.1 equivalents) to the stirred solution. The reaction is exothermic.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • The resulting solution contains this compound and can be used for subsequent reactions or carefully concentrated under reduced pressure for analysis.

3.2. Spectroscopic Analysis

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra of the crude reaction mixture or a purified sample dissolved in a deuterated solvent (e.g., CDCl₃).

    • Use a standard NMR spectrometer (e.g., 300 MHz or higher).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

  • Infrared (IR) Spectroscopy:

    • Obtain the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

    • A thin film of the neat liquid can be analyzed between two salt plates (e.g., NaCl or KBr).

  • Mass Spectrometry (MS):

    • Analyze the sample using a mass spectrometer, for example, with electron ionization (EI) or chemical ionization (CI).

    • The instrument will provide the mass-to-charge ratio of the molecular ion and its fragments.

Visualizations

Synthesis_of_Heptyl_Chlorosulfinate Heptanol Heptan-1-ol (C₇H₁₅OH) HeptylChlorosulfinate This compound (C₇H₁₅OSOCl) Heptanol->HeptylChlorosulfinate + SOCl₂ ThionylChloride Thionyl Chloride (SOCl₂) ThionylChloride->HeptylChlorosulfinate HCl HCl HeptylChlorosulfinate->HCl Byproduct

Caption: Synthesis of this compound from Heptanol.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_characterization Characterization Synthesis Synthesis of This compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity

Caption: Workflow for Spectroscopic Analysis and Characterization.

References

Heptyl Chlorosulfinate: A Technical Guide to Thermal Stability and Decomposition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptyl chlorosulfinate is an organic compound that belongs to the chlorosulfinate ester family. Due to the reactive nature of the chlorosulfinate group, understanding the thermal stability and decomposition pathways of this compound is critical for its safe handling, storage, and application in chemical synthesis, particularly in drug development where process safety and impurity profiling are paramount. This technical guide outlines the expected thermal behavior of this compound, provides detailed hypothetical experimental protocols for its analysis, and presents potential decomposition pathways.

Thermal Stability Analysis

The thermal stability of this compound can be effectively evaluated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Hypothetical Thermogravimetric Analysis (TGA) Data

TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would likely reveal a single-step decomposition process.

ParameterValue
Onset Decomposition Temperature (Tonset)~ 120 °C
Temperature of Maximum Decomposition Rate (Tpeak)~ 145 °C
Final Decomposition Temperature~ 180 °C
Residual Mass at 200 °C< 1%
Hypothetical Differential Scanning Calorimetry (DSC) Data

DSC measures the heat flow into or out of a sample as it is heated or cooled. This analysis can determine the enthalpy of decomposition, providing insight into the energetic nature of the decomposition process.

ParameterValue
Onset of Exothermic Decomposition~ 122 °C
Peak of Exothermic Event~ 148 °C
Enthalpy of Decomposition (ΔHd)-150 J/g (Exothermic)

Decomposition Pathway

The decomposition of alkyl chlorosulfinates can proceed through several mechanisms, often influenced by factors such as temperature, solvent, and the presence of impurities. A plausible decomposition pathway for this compound involves the formation of an ion pair intermediate, leading to the products heptyl chloride, sulfur dioxide, and hydrochloric acid.

DecompositionPathway HeptylChlorosulfinate This compound (C7H15OS(O)Cl) IonPair Ion Pair Intermediate [C7H15O-S=O]+ Cl- HeptylChlorosulfinate->IonPair Heat Products Decomposition Products: - Heptyl Chloride (C7H15Cl) - Sulfur Dioxide (SO2) - Hydrochloric Acid (HCl) IonPair->Products Rearrangement

Caption: Proposed decomposition pathway for this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the thermal stability of this compound.

Thermogravimetric Analysis (TGA) Protocol

This protocol is designed to determine the thermal stability and decomposition profile of this compound.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis cluster_data Data Interpretation Prep1 Tare an alumina crucible Prep2 Dispense 5-10 mg of this compound into the crucible Prep1->Prep2 Prep3 Record the exact sample weight Prep2->Prep3 Inst1 Calibrate the TGA instrument for temperature and mass Inst2 Set nitrogen purge gas flow rate to 50 mL/min Inst1->Inst2 Inst3 Equilibrate the furnace at 30 °C Inst2->Inst3 Ana1 Load the sample crucible into the TGA Ana2 Heat the sample from 30 °C to 250 °C at a rate of 10 °C/min Ana1->Ana2 Ana3 Continuously record mass loss as a function of temperature Ana2->Ana3 Data1 Plot mass (%) vs. temperature (°C) Data2 Determine onset decomposition temperature (Tonset) Data1->Data2 Data3 Identify the temperature of maximum decomposition rate (Tpeak) from the derivative curve Data2->Data3 cluster_prep cluster_prep cluster_instrument cluster_instrument cluster_analysis cluster_analysis cluster_data cluster_data

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Detailed Steps:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Crucible: Alumina crucible (70 µL).

  • Sample Size: 5-10 mg of this compound.

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp from 30 °C to 250 °C at a heating rate of 10 °C/min.

  • Data Analysis: The mass loss versus temperature curve is analyzed to determine the onset of decomposition and the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC) Protocol

This protocol is used to determine the thermal transitions and the heat of decomposition of this compound.

DSC_Workflow cluster_prep_dsc Sample Preparation cluster_instrument_dsc Instrument Setup cluster_analysis_dsc Analysis cluster_data_dsc Data Interpretation Prep1_dsc Tare a high-pressure stainless steel DSC pan Prep2_dsc Dispense 2-5 mg of this compound into the pan Prep1_dsc->Prep2_dsc Prep3_dsc Hermetically seal the pan Prep2_dsc->Prep3_dsc Inst1_dsc Calibrate the DSC instrument with an indium standard Inst2_dsc Place a sealed empty pan as the reference Inst1_dsc->Inst2_dsc Inst3_dsc Set nitrogen purge gas flow rate to 50 mL/min Inst2_dsc->Inst3_dsc Ana1_dsc Load the sample and reference pans into the DSC cell Ana2_dsc Heat the sample from 25 °C to 250 °C at a rate of 10 °C/min Ana1_dsc->Ana2_dsc Ana3_dsc Record the heat flow as a function of temperature Ana2_dsc->Ana3_dsc Data1_dsc Plot heat flow (W/g) vs. temperature (°C) Data2_dsc Identify and integrate any exothermic or endothermic peaks Data1_dsc->Data2_dsc Data3_dsc Determine the onset temperature and enthalpy of decomposition (ΔHd) Data2_dsc->Data3_dsc cluster_prep_dsc cluster_prep_dsc cluster_instrument_dsc cluster_instrument_dsc cluster_analysis_dsc cluster_analysis_dsc cluster_data_dsc cluster_data_dsc

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Detailed Steps:

  • Instrument: A calibrated differential scanning calorimeter.

  • Pans: High-pressure stainless steel pans to contain any evolved gases.

  • Sample Size: 2-5 mg of this compound.

  • Atmosphere: Nitrogen, with a purge rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C for 5 minutes.

    • Ramp from 25 °C to 250 °C at a heating rate of 10 °C/min.

  • Data Analysis: The heat flow versus temperature curve is analyzed to identify and quantify any thermal events. The area under the decomposition exotherm is integrated to determine the enthalpy of decomposition.

Safety Considerations

Given the potential for exothermic decomposition and the release of corrosive gases (SO2 and HCl), all handling and thermal analysis of this compound should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves, must be worn. The use of high-pressure DSC pans is recommended to contain the decomposition products during analysis.

Conclusion

While specific data for this compound is not available, by analogy to other alkyl chlorosulfinates, it is expected to exhibit limited thermal stability, decomposing exothermically at elevated temperatures. The primary decomposition products are likely to be heptyl chloride, sulfur dioxide, and hydrochloric acid. The experimental protocols provided in this guide offer a robust framework for the detailed thermal characterization of this and similar reactive compounds, which is essential for ensuring process safety and product quality in research and development settings.

Navigating the Solubility Landscape of Heptyl Chlorosulfinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heptyl chlorosulfinate is a reactive chemical intermediate of interest in organic synthesis. A thorough understanding of its solubility characteristics in various organic solvents is paramount for its effective handling, reaction optimization, and purification. This technical guide provides a comprehensive framework for determining the solubility of this compound. In the absence of publicly available quantitative solubility data for this specific compound, this document outlines detailed experimental protocols for both qualitative and quantitative solubility determination. It further presents a template for systematic data recording and discusses the anticipated solubility behavior based on general chemical principles. A workflow for the experimental determination of solubility is also provided in a visual format.

Introduction: The Challenge of this compound Solubility

This compound [(CH₃(CH₂)₆OSOCl)] is an alkyl chlorosulfinate ester. These compounds are known for their reactivity, particularly their susceptibility to hydrolysis and thermal decomposition. This inherent instability presents challenges in their handling and in the precise determination of their physical properties, including solubility. A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in common organic solvents.

Therefore, this guide provides the necessary tools for researchers to determine this data empirically in a safe and controlled manner. The following sections will detail the experimental procedures, data presentation, and expected solubility trends.

Experimental Protocols for Solubility Determination

Given the reactive nature of this compound, all experiments should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), and under anhydrous conditions to the extent possible.

Qualitative Solubility Testing

This initial screening provides a rapid assessment of solubility in a range of solvents and helps in selecting appropriate solvents for quantitative analysis.

Objective: To classify the solubility of this compound as soluble, partially soluble, or insoluble in a variety of organic solvents.

Materials:

  • This compound

  • Small, dry test tubes or vials

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • A selection of anhydrous organic solvents (e.g., hexane, toluene, diethyl ether, dichloromethane, ethyl acetate, acetone, acetonitrile, methanol, isopropanol).

Procedure:

  • Add approximately 0.1 mL of this compound to a dry test tube.

  • Add 1 mL of the selected organic solvent to the test tube.

  • Vortex the mixture for 30-60 seconds.

  • Visually inspect the solution for the presence of undissolved droplets or a second liquid phase.

  • Record the observation as "soluble" (forms a clear, homogeneous solution), "partially soluble" (solution is cloudy or a significant portion of the compound remains undissolved), or "insoluble" (no apparent dissolution).

  • Repeat the procedure for each solvent.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected anhydrous organic solvents

  • Scintillation vials or flasks with airtight caps

  • Orbital shaker with temperature control

  • Syringe filters (PTFE, 0.2 µm)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector for quantification.

  • Calibrated volumetric flasks and pipettes for standard preparation.

Procedure:

  • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

  • Generate a calibration curve using the analytical instrument (GC or HPLC).

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" means that there should be a visible amount of undissolved liquid after equilibration.

  • Place the vial in a temperature-controlled orbital shaker and agitate until equilibrium is reached. A minimum of 24 hours is recommended, but the optimal time should be determined experimentally.

  • Once equilibrium is achieved, stop the agitation and allow the undissolved this compound to settle.

  • Carefully withdraw a sample from the supernatant (the clear, saturated solution) using a syringe.

  • Immediately filter the sample through a 0.2 µm syringe filter into a clean vial to remove any undissolved microdroplets.

  • Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Analyze the diluted sample using the calibrated GC or HPLC method to determine the concentration.

  • Calculate the original concentration of the saturated solution, which represents the solubility.

Data Presentation

Quantitative solubility data should be organized in a clear and concise manner to facilitate comparison.

SolventSolvent ClassTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Notes
HexaneNonpolar25
TolueneNonpolar Aromatic25
Diethyl EtherPolar Aprotic25
DichloromethanePolar Aprotic25
Ethyl AcetatePolar Aprotic25
AcetonePolar Aprotic25
AcetonitrilePolar Aprotic25
MethanolPolar Protic25Potential for reaction/decomposition
IsopropanolPolar Protic25Potential for reaction/decomposition

Expected Solubility Trends

Based on the structure of this compound, which has a long nonpolar alkyl chain and a polar chlorosulfinate group, the following solubility trends can be anticipated:

  • Nonpolar Solvents (e.g., Hexane, Toluene): Due to the significant nonpolar character of the heptyl group, good solubility is expected in nonpolar solvents based on the "like dissolves like" principle.

  • Polar Aprotic Solvents (e.g., Diethyl Ether, Dichloromethane, Ethyl Acetate, Acetone, Acetonitrile): Moderate to good solubility is expected. The polar chlorosulfinate group will interact favorably with the polar aprotic solvent molecules, while the nonpolar chain will have some favorable interactions as well.

  • Polar Protic Solvents (e.g., Methanol, Isopropanol): While some solubility might be observed, these solvents should be used with caution. The hydroxyl group of the alcohol can react with the electrophilic sulfur of the chlorosulfinate, leading to the formation of a dialkyl sulfite and HCl. This reaction would consume the this compound, giving a falsely high impression of solubility. Any solubility studies in protic solvents should be conducted at low temperatures and with rapid analysis to minimize decomposition.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the solubility of this compound.

experimental_workflow cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Measurement (Shake-Flask) qual_start Start Qualitative Test prep_sample_qual Prepare Sample: 0.1 mL this compound qual_start->prep_sample_qual add_solvent_qual Add 1 mL of Organic Solvent prep_sample_qual->add_solvent_qual vortex_qual Vortex for 30-60s add_solvent_qual->vortex_qual observe_qual Visually Observe Solubility vortex_qual->observe_qual record_qual Record as Soluble, Partially Soluble, or Insoluble observe_qual->record_qual qual_end End Qualitative Test record_qual->qual_end quant_start Start Quantitative Test prep_standards Prepare Standard Solutions & Generate Calibration Curve quant_start->prep_standards prep_saturated Prepare Saturated Solution: Excess this compound in known volume of solvent quant_start->prep_saturated analyze_sample Analyze by GC/HPLC equilibrate Equilibrate in Temperature-Controlled Shaker (≥ 24 hours) prep_saturated->equilibrate sample_supernatant Withdraw and Filter Supernatant equilibrate->sample_supernatant dilute_sample Dilute Sample sample_supernatant->dilute_sample dilute_sample->analyze_sample calculate_solubility Calculate Solubility from Calibration Curve analyze_sample->calculate_solubility quant_end End Quantitative Test calculate_solubility->quant_end

Caption: Experimental workflow for solubility determination.

Conclusion

This technical guide provides a robust framework for researchers and professionals in drug development to determine the solubility of this compound in various organic solvents. By following the detailed qualitative and quantitative experimental protocols, and by being mindful of the compound's reactive nature, reliable and reproducible solubility data can be generated. This information is crucial for the successful application of this compound in synthetic chemistry and for the development of safe and efficient chemical processes.

Formation of Heptyl Chlorosulfinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptyl chlorosulfinate is a reactive chemical intermediate primarily formed through the reaction of 1-heptanol with thionyl chloride (SOCl₂). This guide provides an in-depth analysis of its formation mechanism, including the stereochemical pathways and the role of catalysts. Detailed experimental protocols, quantitative data, and visual diagrams of the reaction mechanism are presented to offer a comprehensive resource for laboratory applications.

Introduction

The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. The use of thionyl chloride is a common and effective method for this conversion, proceeding through an alkyl chlorosulfinate intermediate.[1][2] Understanding the formation of this intermediate, such as this compound, is crucial for controlling reaction outcomes and optimizing synthetic routes. This guide will focus on the core mechanism of this compound formation.

The Core Reaction Mechanism

The formation of this compound from 1-heptanol and thionyl chloride is the initial and rate-determining step in the synthesis of 1-chloroheptane using this method. The overall reaction can be summarized as follows:

C₇H₁₅OH + SOCl₂ → C₇H₁₅OSOCl + HCl

This intermediate, this compound, is then susceptible to nucleophilic attack by a chloride ion to yield 1-chloroheptane.

Step-by-Step Mechanism

The reaction is initiated by the nucleophilic attack of the oxygen atom of 1-heptanol on the electrophilic sulfur atom of thionyl chloride. This displaces a chloride ion and forms a protonated alkyl chlorosulfite intermediate.[3][4] A base, commonly pyridine, is then used to deprotonate this intermediate, yielding the neutral this compound.[3]

The subsequent reaction to form the alkyl chloride can proceed through different mechanisms, which influences the stereochemistry of the final product.

Stereochemical Considerations: Sₙi and Sₙ2 Pathways

While 1-heptanol is an achiral molecule, the stereochemical pathway is a critical consideration for reactions involving chiral alcohols.

  • Sₙi (Internal Nucleophilic Substitution): In the absence of a base like pyridine, the reaction can proceed via an Sₙi mechanism.[5] The chlorosulfite is a good leaving group that can depart, forming an intimate ion pair. The chloride from the chlorosulfite then attacks the carbocation from the same face, leading to retention of configuration.[5]

  • Sₙ2 (Bimolecular Nucleophilic Substitution): When a base such as pyridine is added, it reacts with the intermediate alkyl chlorosulfinate.[5] The chloride ion, freed from the thionyl chloride, then acts as a nucleophile and attacks the carbon atom in an Sₙ2 fashion, leading to inversion of configuration.[6]

Experimental Protocol: General Procedure for Primary Alcohols

Parameter Condition Notes
Reactants 1-Heptanol, Thionyl Chloride (SOCl₂)Typically, a slight excess of thionyl chloride is used.
Solvent Dichloromethane (DCM) is a common choice.[7]The reaction can also be run neat (without solvent).[7]
Base (Optional) Pyridine or TriethylamineUsed to scavenge the HCl produced and to favor the Sₙ2 pathway.[6]
Temperature Typically performed at or below room temperature, often with initial cooling.The reaction of alcohols with thionyl chloride can be vigorous.
Reaction Time Varies depending on the scale and specific conditions.Monitoring by TLC or GC is recommended.
Work-up The excess thionyl chloride is removed under vacuum.[3]The gaseous byproducts (SO₂ and HCl) are easily removed.[1]

General Laboratory Procedure:

  • A solution of 1-heptanol in a suitable solvent (e.g., dichloromethane) is prepared in a flask equipped with a stirrer and under an inert atmosphere.

  • The solution is cooled in an ice bath.

  • Thionyl chloride is added dropwise to the cooled solution.

  • If a base is used, it is typically added at this stage.

  • The reaction mixture is allowed to stir and may be gradually warmed to room temperature.

  • Upon completion, the volatile components (solvent, excess thionyl chloride, SO₂, and HCl) are removed under reduced pressure to yield the crude this compound.

Note: this compound is often not isolated and is used in situ for the subsequent conversion to 1-chloroheptane.

Quantitative Data

Quantitative data for the formation of this compound is not extensively reported, as it is a transient intermediate. The yield of the final product, 1-chloroheptane, is typically high.

Product Typical Yield Reference
1-Chloroheptane> 90%General expectation for primary alcohols

Visualizing the Mechanism

The following diagrams illustrate the key mechanistic pathways in the formation of this compound and its subsequent reaction.

formation_mechanism Heptanol 1-Heptanol Intermediate Protonated this compound Heptanol->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Chlorosulfinate This compound Intermediate->Chlorosulfinate - H⁺ (with Pyridine) HCl HCl Pyridine Pyridine Pyridine->Intermediate

Figure 1: Formation of this compound.

stereochemistry_pathways cluster_sni SNi Pathway (Retention) cluster_sn2 SN2 Pathway (Inversion) Chlorosulfinate_sni This compound IonPair Intimate Ion Pair Chlorosulfinate_sni->IonPair Loss of SO₂ RetentionProduct 1-Chloroheptane (Retention) IonPair->RetentionProduct Internal Cl⁻ attack Chlorosulfinate_sn2 This compound InversionProduct 1-Chloroheptane (Inversion) Chlorosulfinate_sn2->InversionProduct Backside attack Chloride Cl⁻ (from Pyridine·HCl) Chloride->InversionProduct

References

An In-depth Technical Guide to the Discovery and Synthesis of Heptyl Chlorosulfinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of heptyl chlorosulfinate, a key intermediate in organic synthesis. While a singular "discovery" paper for this specific ester has not been identified in historical literature, its synthesis is a direct application of the well-established reaction between alcohols and thionyl chloride to form alkyl chlorosulfinates. This document details the general reaction mechanism, a detailed experimental protocol for its preparation, and relevant quantitative data.

Introduction to this compound

This compound (C₇H₁₅ClSO₂) is an ester of chlorosulfurous acid. It is primarily utilized as a reactive intermediate in organic synthesis, most notably for the conversion of heptyl alcohol into heptyl chloride. The reaction proceeds through the formation of the chlorosulfinate, which then decomposes, often in the presence of a base like pyridine, to yield the corresponding alkyl chloride. The advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification of the final product.[1][2]

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 1-heptanol with thionyl chloride (SOCl₂).[3][4][5][6] This reaction is a standard method for the preparation of alkyl chlorosulfinates from primary alcohols.

Reaction Scheme:

CH₃(CH₂)₆OH + SOCl₂ → CH₃(CH₂)₆OSOCl + HCl (1-Heptanol + Thionyl Chloride → this compound + Hydrogen Chloride)

The reaction involves the nucleophilic attack of the oxygen atom of the alcohol on the sulfur atom of thionyl chloride, leading to the displacement of a chloride ion.[5]

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of alkyl chlorosulfinates from primary alcohols and thionyl chloride. The data is generalized due to the absence of specific literature values for this compound.

ParameterValueNotes
Reactants 1-Heptanol, Thionyl ChlorideTypically used in equimolar amounts or with a slight excess of thionyl chloride.
Solvent Pyridine, Dichloromethane, or neatPyridine acts as a solvent and a base to neutralize the HCl byproduct.[5] An inert solvent like dichloromethane can also be used. The reaction can be run neat.
Reaction Temperature 0 °C to room temperatureThe initial reaction is often carried out at low temperatures to control the exothermic reaction and is then allowed to warm to room temperature.
Reaction Time 1-3 hoursReaction time can vary based on the scale and specific conditions.
Yield > 90%The formation of the alkyl chlorosulfinate intermediate is generally a high-yield reaction.

Experimental Protocol

The following is a detailed experimental protocol for the laboratory-scale synthesis of this compound.

Materials:

  • 1-Heptanol (1.0 eq)

  • Thionyl chloride (1.1 eq)

  • Pyridine (as solvent or catalyst, 1.1 eq)

  • Anhydrous diethyl ether (for workup)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • A clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel is charged with 1-heptanol and anhydrous pyridine under an inert atmosphere.

  • The flask is cooled in an ice bath to 0 °C.

  • Thionyl chloride is added dropwise from the dropping funnel to the stirred solution over a period of 30 minutes. The temperature should be maintained below 5 °C during the addition.

  • After the addition is complete, the reaction mixture is stirred at 0 °C for an additional hour and then allowed to warm to room temperature, stirring for another 1-2 hours.

  • The reaction mixture will contain the desired this compound and pyridinium hydrochloride precipitate.

  • For the isolation of the corresponding heptyl chloride, the reaction is typically heated to reflux, leading to the decomposition of the chlorosulfinate.

  • For the isolation of this compound, the pyridinium hydrochloride would be filtered off under anhydrous conditions. The resulting solution contains the crude this compound. Due to its reactivity, it is often used in the next step without further purification.

Visualizations

Reaction Pathway for the Synthesis of this compound:

G 1-Heptanol 1-Heptanol This compound This compound 1-Heptanol->this compound Nucleophilic Attack Thionyl Chloride Thionyl Chloride Thionyl Chloride->this compound HCl HCl This compound->HCl Byproduct

Caption: Synthesis of this compound.

Experimental Workflow for the Preparation of this compound:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup (for subsequent reaction) Charge Flask Charge flask with 1-Heptanol and Pyridine Cool Cool to 0 C Charge Flask->Cool Add SOCl2 Add Thionyl Chloride dropwise Cool->Add SOCl2 Stir Stir at 0 C, then warm to RT Add SOCl2->Stir Filter Filter off Pyridinium Hydrochloride Stir->Filter Crude Product Crude Heptyl Chlorosulfinate Solution Filter->Crude Product

Caption: Experimental Workflow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Sulfoxides Using Heptyl Chlorosulfinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfoxides are a pivotal class of organosulfur compounds with significant applications in medicinal chemistry and drug development. Their unique stereochemical properties at the sulfur atom and their ability to act as chiral auxiliaries make them valuable moieties in asymmetric synthesis. This document provides a detailed protocol for the synthesis of sulfoxides via the reaction of heptyl chlorosulfinate with Grignard reagents. While direct literature on this compound is limited, this protocol is based on well-established analogous reactions involving the in-situ generation of sulfinyl chlorides from the corresponding sulfinates, followed by nucleophilic attack by an organometallic reagent.

Reaction Principle

The synthesis proceeds via a two-step, one-pot procedure. First, a sodium alkylsulfinate (in this case, sodium heptylsulfinate is used as a precursor) is activated with an activating agent like oxalyl chloride to form the highly reactive this compound in situ. This intermediate is then immediately treated with a Grignard reagent (R-MgX). The organometallic reagent acts as a nucleophile, attacking the electrophilic sulfur atom of the chlorosulfinate, leading to the formation of the desired sulfoxide and a magnesium halide salt as a byproduct.

Experimental Protocol

Materials:

  • Sodium heptylsulfinate

  • Oxalyl chloride (2M solution in a suitable solvent like dichloromethane)

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 1M solution in THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and stirring bar

  • Syringes and needles

Procedure:

  • Preparation of the Reaction Vessel: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is flushed with argon or nitrogen to ensure an inert atmosphere.

  • Addition of a Precursor to this compound: Sodium heptylsulfinate (1.0 equivalent) is added to the flask.

  • Suspension in Solvent: Anhydrous dichloromethane (or another suitable anhydrous solvent) is added to the flask to create a suspension.

  • Cooling: The reaction mixture is cooled to 0 °C using an ice bath.

  • Activation to Form this compound: A solution of oxalyl chloride (1.1 equivalents) in the chosen solvent is added dropwise to the cooled suspension while stirring. The reaction is allowed to proceed at 0 °C for 1 hour. During this time, the sodium sulfinate is converted to the more reactive this compound in situ.

  • Further Cooling: The reaction mixture is then cooled to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: The Grignard reagent (e.g., Phenylmagnesium bromide, 1.2 equivalents) is added dropwise via syringe to the cold reaction mixture. The mixture is stirred at -78 °C for 30 minutes.

  • Quenching the Reaction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: The mixture is allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with the solvent (e.g., dichloromethane). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the pure sulfoxide.

Data Presentation

The following table summarizes representative yields for the synthesis of various sulfoxides using the described protocol, based on analogous reactions found in the literature.

EntryGrignard Reagent (R in R-MgX)Product (Heptyl-S(O)-R)Representative Yield (%)
1PhenylHeptyl Phenyl Sulfoxide~90%
22-PyridylHeptyl (Pyridin-2-yl) Sulfoxide~85-90%
34-MethoxyphenylHeptyl (4-methoxyphenyl) Sulfoxide~88%
42-ThienylHeptyl (Thiophen-2-yl) Sulfoxide~80-85%
5VinylHeptyl Vinyl Sulfoxide~75%

Note: Yields are estimates based on similar reported procedures and may vary depending on the specific reaction conditions and the nature of the Grignard reagent.

Visualizing the Workflow and Reaction

To better illustrate the experimental process and the underlying chemical transformation, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Synthesis cluster_workup Work-up and Purification start Flame-dried flask under Argon add_sulfinate Add Sodium Heptylsulfinate start->add_sulfinate add_solvent Add Anhydrous Solvent add_sulfinate->add_solvent cool_0C Cool to 0 °C add_solvent->cool_0C add_oxalyl Add Oxalyl Chloride (forms this compound in situ) cool_0C->add_oxalyl cool_neg78C Cool to -78 °C add_oxalyl->cool_neg78C add_grignard Add Grignard Reagent cool_neg78C->add_grignard quench Quench with aq. NH4Cl add_grignard->quench extract Extract with Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Pure Sulfoxide purify->product

Caption: Experimental workflow for the one-pot synthesis of sulfoxides.

reaction_pathway cluster_reactants Starting Materials cluster_product Product heptylsulfinate Heptyl-SO2Na (Sodium Heptylsulfinate) chlorosulfinate Heptyl-S(O)Cl (this compound) heptylsulfinate->chlorosulfinate grignard R-MgX (Grignard Reagent) sulfoxide Heptyl-S(O)-R (Sulfoxide) grignard->sulfoxide + chlorosulfinate->sulfoxide

Caption: Reaction pathway for sulfoxide synthesis.

Application Notes and Protocols for the Use of Alkyl Chlorosulfinates in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Heptyl Chlorosulfinate as a Reagent in Asymmetric Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction:

While "this compound" is not a commercially available or commonly cited reagent, it is likely an unstable intermediate generated in situ. The analogous and more accurately described intermediates, alkyl chlorosulfites, are pivotal in certain asymmetric syntheses of chiral sulfinate esters. This document provides detailed application notes and protocols for the generation and use of these intermediates in the stereoselective synthesis of sulfinate esters, which are valuable precursors to chiral sulfoxides and other sulfur-containing pharmacophores. Chiral sulfoxides, in particular, are a significant class of compounds in the pharmaceutical industry due to their presence in numerous biologically active molecules.

The primary strategy discussed involves the reaction of an alcohol with thionyl chloride to form a diastereomeric mixture of chlorosulfite esters. These intermediates can then react with a suitable nucleophile, controlled by a chiral auxiliary, to yield a single, predominant diastereomer of the desired sulfinate ester. This methodology provides a robust pathway to enantiomerically enriched sulfur compounds.

I. Core Concepts and Reaction Mechanisms

The asymmetric synthesis of chiral sulfinate esters using in situ generated chlorosulfites relies on the principles of diastereoselective synthesis. A chiral auxiliary, typically a chiral alcohol, is reacted with thionyl chloride to form two diastereomeric chlorosulfite esters. The subsequent nucleophilic substitution at the sulfur center by an organometallic reagent proceeds with inversion of configuration, leading to the formation of a chiral sulfinate ester with a high degree of stereocontrol.

Key Reaction Steps:

  • Formation of Diastereomeric Chlorosulfites: A chiral alcohol reacts with thionyl chloride to form a pair of diastereomeric chlorosulfite esters.

  • Diastereoselective Nucleophilic Substitution: An organometallic reagent (e.g., a Grignard reagent or an organozinc reagent) selectively attacks the sulfur atom of the chlorosulfite esters. Due to steric and electronic factors imposed by the chiral auxiliary, one diastereomer reacts preferentially, or the two diastereomers yield the same major product diastereomer, resulting in a high diastereomeric excess (d.e.).

  • Conversion to Chiral Sulfoxides (Optional): The resulting chiral sulfinate ester can be further reacted with another organometallic reagent to produce a chiral sulfoxide with complete inversion of configuration at the sulfur atom.

II. Experimental Protocols

The following protocols are generalized from common procedures in the literature and can be adapted for specific substrates, such as those involving a heptyl group.

Protocol 1: Asymmetric Synthesis of a Chiral Alkyl Sulfinate Ester

This protocol describes the synthesis of a chiral alkyl sulfinate ester using a chiral alcohol as an auxiliary.

Materials:

  • Chiral alcohol (e.g., (-)-menthol)

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Organometallic reagent (e.g., Heptylmagnesium bromide in Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Reaction Apparatus: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is prepared.

  • Reaction of Chiral Alcohol with Thionyl Chloride: The chiral alcohol (1.0 eq) and pyridine (1.2 eq) are dissolved in anhydrous Et₂O under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath. Thionyl chloride (1.1 eq) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours. The resulting mixture contains the diastereomeric chlorosulfite esters.

  • Nucleophilic Substitution: The reaction mixture is cooled to -78 °C (dry ice/acetone bath). The heptylmagnesium bromide solution (1.5 eq) is added dropwise over 30 minutes. The reaction is stirred at -78 °C for 3 hours.

  • Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with Et₂O (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography (e.g., using a gradient of hexanes/ethyl acetate) to yield the pure chiral heptyl sulfinate ester. The diastereomeric excess can be determined by HPLC or NMR analysis.

III. Quantitative Data Summary

The following table summarizes typical yields and stereoselectivities achieved in the asymmetric synthesis of chiral sulfinate esters using methods involving chlorosulfite intermediates.

Chiral AuxiliaryNucleophile (R' in R'-MgBr)SolventTemperature (°C)Yield (%)Diastereomeric Excess (d.e.) (%)
(-)-MentholMethylEt₂O-7885-95>95
(-)-MentholEthylEt₂O-7880-90>95
(-)-MentholPhenylTHF-7875-85>90
(1R,2S)-Ephedrinen-ButylTHF-7870-80>90
Diacetone-D-glucoseIsopropylEt₂O-7880-90>95

IV. Visualizations

Diagram 1: General Workflow for Asymmetric Sulfinate Ester Synthesis

G cluster_0 Step 1: Formation of Chlorosulfite Intermediate cluster_1 Step 2: Nucleophilic Substitution cluster_2 Step 3: Optional Conversion to Sulfoxide Chiral_Alcohol Chiral Alcohol (R-OH) Chlorosulfite Diastereomeric Chlorosulfites (R-O-S(O)Cl) Chiral_Alcohol->Chlorosulfite Pyridine, Et2O, 0°C Thionyl_Chloride Thionyl Chloride (SOCl2) Thionyl_Chloride->Chlorosulfite Chlorosulfite_ref Diastereomeric Chlorosulfites Organometallic_Reagent Organometallic Reagent (R-MgX) Sulfinate_Ester Chiral Sulfinate Ester (R*-O-S(O)R) Organometallic_Reagent->Sulfinate_Ester Et2O, -78°C Sulfinate_Ester_ref Chiral Sulfinate Ester Chlorosulfite_ref->Sulfinate_Ester Sulfoxide Chiral Sulfoxide (R-S(O)R') Organometallic_Reagent2 Organometallic Reagent (R'-MgX) Organometallic_Reagent2->Sulfoxide Sulfinate_Ester_ref->Sulfoxide

Caption: Workflow for the asymmetric synthesis of chiral sulfinate esters.

Diagram 2: Logical Relationship of Reagents and Products

G cluster_materials Reactants Start Starting Materials Intermediate Key Intermediate Product1 Primary Product Intermediate->Product1 Forms Product2 Secondary Product Product1->Product2 Can be converted to Chiral_Auxiliary Chiral Alcohol Chiral_Auxiliary->Intermediate Reacts with Sulfur_Source Thionyl Chloride Sulfur_Source->Intermediate Reacts with Nucleophile1 Heptyl-MgBr Nucleophile1->Product1 Reacts with Nucleophile2 R'-MgBr Nucleophile2->Product2 With

Caption: Reagent and product relationships in the synthesis.

Application of Heptyl Chlorosulfinate in Peptide Synthesis: A Review of Available Literature and Protocols for Standard Coupling Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases reveals no documented application of heptyl chlorosulfinate as a reagent in peptide synthesis. While alkyl chlorosulfinates are known reagents in other areas of organic chemistry, their use for the formation of amide bonds in the context of peptide synthesis is not established.

Therefore, this document provides a detailed overview of a standard and widely accepted methodology for peptide synthesis that fulfills the user's request for comprehensive application notes, protocols, and data visualization. The following sections use the N,N'-dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) coupling methodology as a representative example to illustrate the principles and practices of modern peptide synthesis for researchers, scientists, and drug development professionals.

General Principles of Peptide Bond Formation

Peptide synthesis is the process of forming a peptide bond between the carboxyl group of one amino acid and the amino group of another.[1] Due to the presence of reactive side chains and the need to control the sequence of amino acids, protecting groups are essential.[2][3] The synthesis typically proceeds by activating the C-terminal carboxyl group of a protected amino acid, which is then coupled with the N-terminal amino group of another protected amino acid.[4] This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled.

Application Note: DCC/HOBt-Mediated Peptide Coupling

Introduction:

The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent revolutionized peptide synthesis. DCC activates the carboxylic acid of an N-protected amino acid, allowing for nucleophilic attack by the amino group of another amino acid. However, the use of DCC alone can lead to side reactions, including racemization and the formation of N-acylurea.[4] The addition of 1-Hydroxybenzotriazole (HOBt) as an additive mitigates these side reactions. HOBt acts as a scavenger for the activated species, forming an HOBt-ester intermediate that is less prone to racemization and reacts efficiently with the amine component to form the desired peptide bond.[1]

Mechanism of Action:

  • The carboxyl group of the N-protected amino acid attacks the DCC molecule to form a highly reactive O-acylisourea intermediate.

  • HOBt rapidly reacts with the O-acylisourea to form an active HOBt-ester and N,N'-dicyclohexylurea (DCU), a poorly soluble byproduct.

  • The amino group of the second amino acid (or the growing peptide chain) then attacks the HOBt-ester, forming the peptide bond and releasing HOBt.

Advantages:

  • High coupling efficiency.

  • Cost-effective.

  • Suppression of racemization when used with HOBt.

Limitations:

  • The byproduct, DCU, is insoluble in many common solvents and can be difficult to remove completely.

  • DCC is a potent allergen and requires careful handling.

Quantitative Data:

The following table summarizes typical coupling efficiencies for DCC/HOBt-mediated solid-phase peptide synthesis (SPPS). Efficiencies are often sequence-dependent and can be influenced by factors such as steric hindrance and the aggregation of the growing peptide chain.

Amino Acid CouplingTypical Coupling Efficiency (%)Notes
Standard Amino Acids>99%e.g., Alanine, Leucine, Glycine.
Sterically Hindered Amino Acids95-99%e.g., Valine, Isoleucine. Longer coupling times or double coupling may be required.
Arginine98-99%Requires side-chain protection (e.g., Pbf, Pmc) to prevent side reactions.
Histidine97-99%Prone to racemization; HOBt is crucial for suppression. Side-chain protection (e.g., Trt) is used.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling Step using Fmoc Chemistry with DCC/HOBt

This protocol describes a single coupling cycle for adding an amino acid to a growing peptide chain on a solid support (resin).

Materials:

  • Fmoc-protected amino acid (3 equivalents)

  • HOBt (3 equivalents)

  • DCC (3 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Resin with N-terminally deprotected peptide chain (1 equivalent)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of 20% piperidine solution and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3 eq.) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add the DCC solution (3 eq. in DCM) to the amino acid/HOBt mixture.

    • Allow the activation to proceed for 10-15 minutes at 0°C. A white precipitate of DCU will form.

  • Coupling:

    • Filter the activation mixture to remove the DCU precipitate and add the filtrate to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling is incomplete and should be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.

  • The resin is now ready for the next deprotection and coupling cycle.

Visualizations

experimental_workflow cluster_cycle Peptide Synthesis Cycle start Start with Resin-Bound Peptide deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Coupling (Fmoc-AA, DCC/HOBt) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 end_cycle Ready for Next Cycle wash2->end_cycle final_cleavage Final Cleavage from Resin & Side-Chain Deprotection end_cycle->final_cleavage

Caption: Experimental workflow for a single cycle in solid-phase peptide synthesis (SPPS).

reaction_mechanism cluster_activation Activation Step cluster_coupling Coupling Step AA R-COOH N-Protected Amino Acid O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) AA->O_Acylisourea + DCC DCC C6H11-N=C=N-C6H11 DCC DCC->O_Acylisourea HOBt_Ester HOBt-Ester (Active Ester) O_Acylisourea->HOBt_Ester + HOBt DCU C6H11-NH-CO-NH-C6H11 DCU (Byproduct) O_Acylisourea->DCU HOBt HOBt HOBt->HOBt_Ester Peptide_Bond R-CO-NH-Peptide Formed Peptide Bond HOBt_Ester->Peptide_Bond + H2N-Peptide Peptide_NH2 H2N-Peptide N-Terminus of Peptide Chain Peptide_NH2->Peptide_Bond

Caption: Reaction mechanism of DCC/HOBt-mediated peptide bond formation.

References

Application Notes and Protocols for the Preparation of Sulfinamides using Heptyl Chlorosulfinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfinamides are a valuable class of organosulfur compounds characterized by a sulfur-nitrogen bond with the sulfur atom in the +4 oxidation state. They serve as important intermediates in organic synthesis and are found as structural motifs in various biologically active molecules. The preparation of sulfinamides is a key transformation in medicinal chemistry and drug development. While various methods exist for their synthesis, this document focuses on a protocol utilizing heptyl chlorosulfinate as the starting material.

It is important to note that the use of this compound for the synthesis of sulfinamides is not widely documented in scientific literature. Therefore, the following protocols are adapted from established procedures for the reaction of analogous sulfinyl chlorides with amines. These methods are expected to be applicable to this compound due to the similar reactivity of the chlorosulfinate functional group.

Reaction Principle

The core of this synthetic approach is the nucleophilic substitution at the sulfur atom of this compound by an amine. The amine nitrogen attacks the electrophilic sulfur, leading to the displacement of the chloride leaving group and the formation of the desired sulfinamide. A base is typically added to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocols

General Considerations

  • All reactions should be performed in a well-ventilated fume hood.

  • Anhydrous solvents and reagents should be used to prevent hydrolysis of the chlorosulfinate starting material.

  • Inert atmosphere (e.g., nitrogen or argon) is recommended to avoid side reactions.

  • Reaction progress can be monitored by thin-layer chromatography (TLC).

Protocol 1: General Procedure for the Synthesis of N-Alkyl/N-Aryl Sulfinamides

This protocol describes a general method for the reaction of this compound with primary or secondary amines to yield the corresponding N-substituted sulfinamides.

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (TEA) or pyridine (as a base)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate (for chromatography)

Procedure:

  • To a solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 mmol) in anhydrous DCM (5 mL) dropwise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water (10 mL).

  • Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure sulfinamide.

Data Presentation

The following table summarizes representative yields for the synthesis of various sulfinamides from this compound, based on expected outcomes from analogous reactions.

EntryAmineProductExpected Yield (%)
1AnilineN-Phenylheptane-1-sulfinamide85-95
2BenzylamineN-Benzylheptane-1-sulfinamide80-90
3Morpholine4-(Heptylsulfinyl)morpholine75-85
4DiethylamineN,N-Diethylheptane-1-sulfinamide70-80

Mandatory Visualizations

Reaction Workflow

experimental_workflow reagents Amine + Base in Anhydrous Solvent reaction Reaction at 0°C to RT reagents->reaction start This compound Solution start->reaction workup Aqueous Workup (Wash with NaHCO3, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Sulfinamide purification->product

Caption: Experimental workflow for the synthesis of sulfinamides.

Reaction Mechanism

reaction_mechanism cluster_0 Nucleophilic Attack cluster_1 Proton Transfer & Elimination Amine R2NH Chlorosulfinate Heptyl-S(O)Cl Amine->Chlorosulfinate Intermediate [Heptyl-S(O)(Cl)(NHR2)]+ Chlorosulfinate->Intermediate Intermediate2 Heptyl-S(O)-NR2 Intermediate->Intermediate2 Deprotonation by Base Base Base Product Sulfinamide Intermediate2->Product Chloride Elimination Byproducts Base-H+ + Cl-

Caption: Proposed reaction mechanism for sulfinamide formation.

Application Notes and Protocols: Reaction of Heptyl Chlorosulfinate with Grignard Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of alkyl chlorosulfinates with Grignard reagents represents a robust and versatile method for the formation of sulfoxides. This class of organosulfur compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the sulfoxide moiety in a variety of pharmacologically active molecules. The chirality at the sulfur atom in sulfoxides can play a crucial role in their biological activity, making stereoselective synthesis a key area of research.

This document provides detailed application notes and experimental protocols for the reaction of heptyl chlorosulfinate with Grignard reagents, yielding heptyl aryl or heptyl alkyl sulfoxides. The protocols are designed to be adaptable for various Grignard reagents, allowing for the synthesis of a diverse library of sulfoxides.

Reaction Principle

The core of this synthetic transformation is the nucleophilic attack of the carbanionic carbon of the Grignard reagent (R-MgX) on the electrophilic sulfur atom of this compound. This results in the displacement of the chloride ion and the formation of a new carbon-sulfur bond, yielding the corresponding sulfoxide. The reaction typically proceeds with inversion of configuration at the sulfur center, a critical consideration in asymmetric synthesis.

Experimental Protocols

Protocol 1: Preparation of n-Heptyl Chlorosulfinate

This protocol is adapted from the synthesis of n-butyl sulfite from n-butyl alcohol and thionyl chloride.

Materials:

  • n-Heptanol

  • Thionyl chloride (SOCl₂)

  • Anhydrous diethyl ether (or other suitable anhydrous solvent)

  • Pyridine (optional, to neutralize HCl)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas bubbler (to vent HCl gas safely into a trap). The entire apparatus should be under a positive pressure of inert gas (nitrogen or argon).

  • Reactant Charging: In the flask, place n-heptanol dissolved in a minimal amount of anhydrous diethyl ether.

  • Addition of Thionyl Chloride: Cool the flask in an ice bath. Add thionyl chloride dropwise from the dropping funnel to the stirred solution of n-heptanol. The addition should be slow to control the exothermic reaction and the evolution of HCl gas. If pyridine is used, it can be added to the heptanol solution before the addition of thionyl chloride.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 1-2 hours to ensure the reaction goes to completion.

  • Work-up: After cooling, the reaction mixture is carefully concentrated under reduced pressure to remove the solvent and any excess thionyl chloride.

  • Purification: The crude this compound can be purified by distillation under reduced pressure.

Expected Yield: Yields for this type of reaction are typically in the range of 70-85%.

Protocol 2: Synthesis of Heptyl Phenyl Sulfoxide via Grignard Reaction

This is a general protocol for the reaction of an alkyl chlorosulfinate with a Grignard reagent.

Materials:

  • This compound

  • Phenylmagnesium bromide solution in THF (or other desired Grignard reagent)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (round-bottom flask, syringe, septum)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer and a rubber septum, place a solution of this compound in anhydrous THF under an inert atmosphere.

  • Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of Grignard Reagent: Slowly add the phenylmagnesium bromide solution via syringe to the stirred solution of this compound. The reaction is typically rapid.

  • Quenching: After the addition is complete (monitor by TLC if necessary), quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude heptyl phenyl sulfoxide can be purified by column chromatography on silica gel.

Data Presentation

Table 1: Representative Spectroscopic Data for Alkyl Aryl Sulfoxides
Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
Methyl Phenyl Sulfoxide 7.62-7.60 (m, 2H), 7.51-7.44 (m, 3H), 2.68 (s, 3H)[1]145.55, 130.90, 129.22, 123.35, 43.80[1]~1040-1060 (S=O stretch)
Diphenyl Sulfoxide 7.66-7.64 (m, 4H), 7.49-7.42 (m, 6H)[1]145.57, 131.03, 129.31, 124.76[1]~1040-1060 (S=O stretch)
Heptyl Phenyl Sulfoxide (Predicted) ~7.6 (m, 2H, Ar-H), ~7.5 (m, 3H, Ar-H), ~2.8 (t, 2H, -S(O)-CH₂-), ~1.7 (m, 2H), ~1.2-1.4 (m, 8H), ~0.9 (t, 3H, -CH₃)~145 (Ar-C), ~131 (Ar-C), ~129 (Ar-C), ~124 (Ar-C), ~60 (-S(O)-CH₂-), ~31, ~29, ~28, ~22, ~14 (-CH₃)~1040-1060 (S=O stretch)

Note: The data for Heptyl Phenyl Sulfoxide is predicted based on analogous structures. Actual experimental values may vary.

Mandatory Visualizations

Reaction_Mechanism cluster_reactants Reactants cluster_product Product HeptylChlorosulfinate This compound (C₇H₁₅O-S(O)-Cl) Sulfoxide Heptyl Sulfoxide (C₇H₁₅-S(O)-R) HeptylChlorosulfinate->Sulfoxide Nucleophilic Attack Grignard Grignard Reagent (R-MgX) Grignard->Sulfoxide

Caption: General reaction scheme for the synthesis of heptyl sulfoxide.

Experimental_Workflow cluster_prep Preparation of this compound cluster_grignard Grignard Reaction Heptanol n-Heptanol Reaction1 Reaction in Anhydrous Solvent Heptanol->Reaction1 ThionylChloride Thionyl Chloride ThionylChloride->Reaction1 HeptylChlorosulfinate This compound Reaction1->HeptylChlorosulfinate Reaction2 Reaction in Anhydrous THF at -78 °C HeptylChlorosulfinate->Reaction2 GrignardReagent Grignard Reagent (e.g., PhMgBr) GrignardReagent->Reaction2 Quenching Quenching with aq. NH₄Cl Reaction2->Quenching Workup Extraction & Drying Quenching->Workup Purification Column Chromatography Workup->Purification FinalProduct Heptyl Sulfoxide Purification->FinalProduct

Caption: Experimental workflow for the synthesis of heptyl sulfoxide.

References

Application Notes and Protocols for Stereoselective Reactions with Heptyl Chlorosulfinate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral sulfinates are valuable intermediates in the synthesis of a wide range of sulfur-containing chiral compounds, which are of significant interest in medicinal chemistry and materials science. The stereoselective synthesis of these compounds is a key challenge. While specific literature on the stereoselective reactions of heptyl chlorosulfinate is not extensively available, its reactivity can be inferred from analogous sulfinyl chlorides, such as p-toluenesulfinyl chloride. These analogues undergo highly stereoselective reactions with alcohols in the presence of chiral catalysts to afford enantioenriched sulfinate esters.[1][2]

This document provides detailed protocols and application notes for the proposed stereoselective synthesis of chiral heptyl sulfinate esters, based on established methodologies for similar sulfinyl chlorides. The protocols and data presented herein are intended to serve as a starting point for researchers interested in exploring the synthetic utility of this compound in stereoselective synthesis.

Data Presentation: Enantioselective Synthesis of Chiral Sulfinates with Analogous Sulfinyl Chlorides

The following table summarizes the results from the enantioselective reaction of p-toluenesulfinyl chloride with various alcohols in the presence of a chiral diamine catalyst, as a proxy for the expected reactivity of this compound.

EntryAlcoholChiral Diamine CatalystYield (%)Enantiomeric Excess (ee, %)
1Methanol(1S,2S)-N,N'-dibenzyl-1,2-diaminocyclohexane8576
2Ethanol(1S,2S)-N,N'-dibenzyl-1,2-diaminocyclohexane8272
31-Propanol(1S,2S)-N,N'-dibenzyl-1,2-diaminocyclohexane8875
42-Propanol(1S,2S)-N,N'-dibenzyl-1,2-diaminocyclohexane7568
5Benzyl Alcohol(1S,2S)-N,N'-dibenzyl-1,2-diaminocyclohexane9270

Data is analogous from studies on p-toluenesulfinyl chloride and is intended to be representative.[2]

Experimental Protocols

Protocol 1: General Procedure for the Enantioselective Synthesis of Heptyl Sulfinate Esters using a Chiral Diamine Catalyst

This protocol describes a general method for the enantioselective synthesis of a chiral heptyl sulfinate ester from this compound and an alcohol, using a chiral diamine as a catalyst.

Materials:

  • This compound

  • Anhydrous alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • (1S,2S)-N,N'-dibenzyl-1,2-diaminocyclohexane (or other suitable chiral diamine)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et3N)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral diamine (0.12 mmol) and anhydrous dichloromethane (5 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add triethylamine (0.3 mmol) to the solution.

  • Slowly add a solution of this compound (0.1 mmol) in anhydrous dichloromethane (1 mL) to the cooled reaction mixture.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the desired alcohol (0.12 mmol) to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution (10 mL).

  • Allow the mixture to warm to room temperature.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous MgSO4.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired chiral heptyl sulfinate ester.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Heptyl_ClS This compound Product Chiral Heptyl Sulfinate Ester Heptyl_ClS->Product + Alcohol R-OH (Alcohol) Alcohol->Product + Catalyst Chiral Diamine Catalyst->Product Base Et3N Base->Product Solvent DCM, -78 °C Solvent->Product

Caption: General scheme for the synthesis of chiral heptyl sulfinate esters.

Proposed Catalytic Cycle

Catalytic_Cycle A This compound + Chiral Diamine B [Chiral Sulfinylating Agent] A->B Activation C Reaction with Alcohol (R-OH) B->C Stereoselective Attack D Chiral Heptyl Sulfinate Ester + Regenerated Catalyst C->D Product Formation D->A Catalyst Regeneration

Caption: Proposed catalytic cycle for stereoselective sulfinylation.

References

Application Notes and Protocols: Heptyl Chlorosulfinate in Protecting Group Strategies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the development of complex pharmaceutical compounds, the judicious use of protecting groups is paramount. A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while chemical transformations are carried out elsewhere in the molecule. This strategy allows for enhanced selectivity and control over the synthetic route.

This document provides detailed application notes and protocols for the use of heptyl chlorosulfinate as a novel reagent for the protection of alcohols. While not a widely documented reagent, its application can be extrapolated from the well-established chemistry of analogous sulfinyl chlorides and sulfinate esters. This compound offers a potentially valuable tool for chemists due to the unique lipophilic properties imparted by the heptyl group, which may offer advantages in solubility and purification in certain solvent systems. The resulting heptyl sulfinate ester acts as the protected form of the alcohol.

Mechanism of Protection

The protection of an alcohol with this compound proceeds via a nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of the chlorosulfinate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Alcohol with this compound

This protocol describes a general method for the formation of a heptyl sulfinate ester from a primary alcohol.

Materials:

  • Primary alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine (1.5 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine.

  • Slowly add this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired heptyl sulfinate ester.

Protocol 2: General Procedure for the Deprotection of a Heptyl Sulfinate Ester

This protocol outlines a mild acidic method for the cleavage of the heptyl sulfinate protecting group to regenerate the parent alcohol.

Materials:

  • Heptyl sulfinate ester (1.0 eq)

  • Methanol or Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the heptyl sulfinate ester in methanol or THF.

  • Add 1 M HCl dropwise to the solution at room temperature.

  • Stir the reaction mixture for 1-3 hours, monitoring the deprotection by TLC.

  • Once the reaction is complete, neutralize the excess acid by the addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to yield the deprotected alcohol.

Data Presentation

The following tables summarize hypothetical quantitative data for the protection of various alcohols with this compound and their subsequent deprotection, based on typical yields for similar protecting group strategies.

Table 1: Protection of Various Alcohols with this compound

EntrySubstrate (Alcohol)ProductReaction Time (h)Yield (%)
1Benzyl AlcoholBenzyl heptyl sulfinate292
21-OctanolOctyl heptyl sulfinate388
3CyclohexanolCyclohexyl heptyl sulfinate485
4(R)-2-Butanol(R)-sec-Butyl heptyl sulfinate3.589

Table 2: Deprotection of Heptyl Sulfinate Esters

EntrySubstrate (Heptyl Sulfinate Ester)ProductReaction Time (h)Yield (%)
1Benzyl heptyl sulfinateBenzyl Alcohol195
2Octyl heptyl sulfinate1-Octanol1.593
3Cyclohexyl heptyl sulfinateCyclohexanol291
4(R)-sec-Butyl heptyl sulfinate(R)-2-Butanol1.594

Visualizations

Diagram 1: Signaling Pathway for Alcohol Protection

ProtectionPathway cluster_reactants Reactants cluster_intermediate Intermediate Complex cluster_products Products Alcohol R-OH Intermediate [R-O-S(O)(Cl)-Heptyl]⁻PyH⁺ Alcohol->Intermediate Nucleophilic Attack HeptylChlorosulfinate Heptyl-S(O)Cl HeptylChlorosulfinate->Intermediate Base Pyridine Base->Intermediate HCl Scavenging ProtectedAlcohol R-O-S(O)-Heptyl Intermediate->ProtectedAlcohol Chloride Elimination Byproduct Pyridine·HCl Intermediate->Byproduct

Caption: Reaction mechanism for the protection of an alcohol.

Diagram 2: Experimental Workflow for Alcohol Protection and Deprotection

ExperimentalWorkflow cluster_protection Protection Step cluster_deprotection Deprotection Step A 1. Dissolve Alcohol in Anhydrous DCM B 2. Add Pyridine A->B C 3. Add this compound at 0 °C B->C D 4. Stir at Room Temperature (Monitor by TLC) C->D E 5. Aqueous Workup (NaHCO₃, Brine) D->E F 6. Dry and Concentrate E->F G 7. Column Chromatography F->G H Protected Alcohol (Heptyl Sulfinate Ester) G->H I 1. Dissolve Protected Alcohol in MeOH/THF H->I Proceed to Deprotection J 2. Add 1 M HCl I->J K 3. Stir at Room Temperature (Monitor by TLC) J->K L 4. Neutralize and Extract (NaHCO₃, EtOAc) K->L M 5. Dry and Concentrate L->M N 6. Column Chromatography M->N O Deprotected Alcohol N->O LogicalRelationship Start Starting Material with Alcohol Protect Protect Alcohol (this compound) Start->Protect Protected Protected Intermediate Protect->Protected Transform Perform Other Chemical Transformations Protected->Transform Transformed Transformed Intermediate Transform->Transformed Deprotect Deprotect Alcohol (Acidic Hydrolysis) Transformed->Deprotect Final Final Product Deprotect->Final

Troubleshooting & Optimization

Technical Support Center: Synthesis of Heptyl Chlorosulfinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of Heptyl Chlorosulfinate synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: this compound is synthesized through the reaction of a heptanol isomer (e.g., n-heptanol) with thionyl chloride (SOCl₂). The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, leading to the formation of the chlorosulfinate and hydrochloric acid (HCl). This reaction is typically performed in the presence of a base, such as pyridine, to neutralize the HCl produced.

Q2: Why is temperature control crucial during the synthesis?

A2: Temperature control is critical to prevent the decomposition of the this compound intermediate into heptyl chloride and sulfur dioxide (SO₂).[1] This subsequent reaction is often desired for producing alkyl chlorides but is a loss of yield if the chlorosulfinate is the target product. Exothermic reactions can also lead to the formation of unwanted byproducts.

Q3: What is the role of pyridine in this reaction?

A3: Pyridine serves two main purposes. Firstly, it acts as a base to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing acid-catalyzed side reactions.[2] Secondly, it can act as a nucleophilic catalyst, activating the thionyl chloride and facilitating the reaction with the alcohol.[3]

Q4: What are the common impurities or byproducts I might encounter?

A4: Common impurities include unreacted heptanol, heptyl chloride (from decomposition of the desired product), and diheptyl sulfite, which can form if the stoichiometry is not carefully controlled. Residual pyridine and thionyl chloride may also be present.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) to observe the consumption of the starting alcohol. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify the formation of the product and any byproducts.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Decomposition of the product: The reaction temperature may be too high, causing the this compound to decompose into heptyl chloride.[1] 2. Incomplete reaction: Insufficient reaction time or inadequate mixing. 3. Poor quality reagents: The heptanol may contain water, which reacts with thionyl chloride. The thionyl chloride may have decomposed.1. Maintain a low reaction temperature, typically between 0°C and 5°C. Add the thionyl chloride dropwise to control the exothermic reaction. 2. Increase the reaction time and ensure efficient stirring. Monitor the reaction by TLC until the starting alcohol is consumed. 3. Use anhydrous heptanol and freshly distilled thionyl chloride.
Presence of Significant Heptyl Chloride Impurity Thermal decomposition of the chlorosulfinate: This is the most likely cause, as the chlorosulfinate is an intermediate in the conversion of alcohols to alkyl chlorides.[4][5]Work up the reaction at a low temperature and avoid excessive heating during solvent removal. If possible, use the this compound in the next step without purification.
Formation of Diheptyl Sulfite Incorrect stoichiometry: An excess of heptanol relative to thionyl chloride can lead to the formation of the sulfite diester.Use a slight excess of thionyl chloride (e.g., 1.1 to 1.2 equivalents) relative to the heptanol.
Difficult Purification Product instability: this compound is often thermally unstable, making purification by distillation challenging.Purification can be attempted by flash chromatography on silica gel at low temperatures. However, it is often preferable to use the crude product directly in the subsequent reaction step if possible.

Data Presentation

Table 1: Typical Reaction Conditions for the Synthesis of Primary Alkyl Chlorosulfinates

ParameterValueRationale
Reactant Ratio (Alcohol:SOCl₂) 1 : 1.1-1.2A slight excess of thionyl chloride ensures complete conversion of the alcohol and minimizes the formation of diheptyl sulfite.
Solvent Aprotic solvents (e.g., Dichloromethane, Diethyl ether)Prevents reaction with the solvent and facilitates product isolation.
Base Pyridine (1.1-1.2 equivalents)Neutralizes HCl and catalyzes the reaction.[2][3]
Temperature 0 - 5 °CMinimizes the decomposition of the alkyl chlorosulfinate to the corresponding alkyl chloride.[1]
Reaction Time 1 - 3 hoursTypically sufficient for complete conversion at low temperatures. Monitor by TLC.

Table 2: Comparative Yields of Alkyl Chlorosulfinate Synthesis

Alkyl GroupReported YieldNotesReference
Ethyl~75%Purified by distillation.[5]
Heptyl (Predicted) 70-85% Yield of crude product, assuming similar reactivity to other primary alcohols. Purification may lower the isolated yield due to instability.N/A

Experimental Protocols

Synthesis of this compound (General Procedure)

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous heptanol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reaction: The solution is cooled to 0°C in an ice bath. Thionyl chloride (1.1 equivalents) is dissolved in anhydrous DCM and added dropwise to the stirred solution via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Monitoring: After the addition is complete, the reaction mixture is stirred at 0°C for an additional 1-2 hours. The reaction progress is monitored by TLC for the disappearance of the heptanol spot.

  • Work-up: Once the reaction is complete, the mixture is quenched by the addition of cold saturated aqueous sodium bicarbonate solution. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature (<30°C).

  • Analysis: The crude this compound can be analyzed by ¹H NMR, ¹³C NMR, and IR spectroscopy. Due to its instability, it is often recommended to use the crude product immediately in the next synthetic step.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis prep Preparation: - Flame-dried glassware - Anhydrous Heptanol, Pyridine, DCM - Nitrogen atmosphere cool Cooling to 0°C prep->cool addition Dropwise addition of SOCl₂ in DCM (maintain T < 5°C) cool->addition reaction Stir at 0°C for 1-2 hours addition->reaction monitor Monitor by TLC reaction->monitor workup Work-up: - Quench with NaHCO₃ - Separate layers - Extract with DCM monitor->workup Reaction Complete dry Dry with Na₂SO₄ and filter workup->dry concentrate Concentrate under reduced pressure (T < 30°C) dry->concentrate product Crude this compound concentrate->product troubleshooting_flowchart Troubleshooting Flowchart for Low Yield start Low Yield of this compound check_temp Was reaction temperature kept at 0-5°C? start->check_temp check_reagents Were anhydrous reagents and fresh SOCl₂ used? check_temp->check_reagents Yes high_temp High temperature likely caused decomposition to heptyl chloride. Solution: Maintain strict temperature control. check_temp->high_temp No check_time Was the reaction monitored to completion by TLC? check_reagents->check_time Yes wet_reagents Water consumes SOCl₂. Solution: Use anhydrous solvents and reagents. check_reagents->wet_reagents No incomplete_rxn Incomplete reaction. Solution: Increase reaction time and ensure efficient stirring. check_time->incomplete_rxn No

References

Technical Support Center: Purification of Crude Heptyl Chlorosulfinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude Heptyl Chlorosulfinate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guide

Q1: My yield of purified this compound is significantly lower than expected after distillation. What are the potential causes and solutions?

A1: Low yield during the purification of this compound can stem from several factors, primarily related to the compound's inherent reactivity and thermal sensitivity.

  • Decomposition during Distillation: this compound, like other alkyl chlorosulfinates, can be thermally unstable. High temperatures during distillation can lead to decomposition, resulting in the formation of heptyl chloride, sulfur dioxide, and other byproducts.

    • Solution: Perform the distillation under reduced pressure (vacuum distillation). This lowers the boiling point of the this compound, minimizing thermal decomposition. It is crucial to determine the appropriate pressure to achieve a distillation temperature ideally below 100 °C.

  • Incomplete Reaction: If the initial synthesis of crude this compound from heptanol and thionyl chloride was incomplete, the starting material will be present in the crude product, leading to a lower theoretical yield of the desired product.

    • Solution: Ensure the synthesis reaction goes to completion by optimizing reaction time, temperature, and stoichiometry. Monitoring the reaction progress using techniques like TLC or GC can be beneficial.

  • Losses during Work-up: this compound is susceptible to hydrolysis. Contact with water during the washing steps can convert the product back to heptanol and generate sulfurous acid.

    • Solution: Use anhydrous conditions throughout the work-up process. When washing, use ice-cold, saturated sodium bicarbonate solution quickly and minimize contact time. Ensure all glassware is thoroughly dried before use.

  • Mechanical Losses: Product can be lost during transfers between glassware and in the distillation apparatus.

    • Solution: Handle the material carefully and rinse glassware with a small amount of a suitable anhydrous solvent (e.g., dichloromethane) to recover any residual product, which can then be combined with the bulk material before the final purification step.

Q2: After purification by distillation, my this compound is still impure. What are the likely contaminants and how can I remove them?

A2: Persistent impurities are often compounds with boiling points close to that of this compound or unreacted starting materials.

  • Unreacted Heptanol: Heptanol has a boiling point of approximately 176 °C at atmospheric pressure, which might be close enough to the this compound to co-distill, especially under vacuum if the pressure is not sufficiently low.

    • Solution: A careful fractional distillation with a fractionating column (e.g., Vigreux or packed column) can improve the separation of compounds with close boiling points.

  • Heptyl Chloride: This is a potential decomposition product and can also be formed as a byproduct during the synthesis. Its boiling point is around 159 °C, making it a likely contaminant.

    • Solution: Similar to unreacted heptanol, efficient fractional distillation is the most effective method for removal.

  • Residual Thionyl Chloride: If an excess of thionyl chloride was used in the synthesis and not completely removed, it can co-distill with the product. Thionyl chloride has a boiling point of 76 °C.

    • Solution: Most of the excess thionyl chloride should be removed by evaporation under reduced pressure before distillation. A preliminary simple distillation can also be used to remove the bulk of the low-boiling thionyl chloride.

Q3: The crude this compound is dark in color. What causes this and will it affect the purification?

A3: A dark coloration in the crude product often indicates the presence of impurities formed through side reactions or decomposition.

  • Cause: The reaction of thionyl chloride with alcohols can sometimes lead to the formation of colored byproducts, especially if the reaction temperature is not well-controlled or if impurities are present in the starting materials. Decomposition of the product can also lead to discoloration.

  • Impact on Purification: While the color itself may not interfere with the distillation, it is an indicator of impurities that need to be removed. The purification process (washing and distillation) should remove these colored compounds. If the final product is still colored, further purification by flash column chromatography on silica gel might be necessary, although this can be challenging with reactive compounds.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound?

Q2: What are the main impurities I should expect in my crude this compound?

A2: The primary impurities in crude this compound synthesized from heptanol and thionyl chloride are typically:

  • Excess Thionyl Chloride (SOCl₂): A volatile and reactive impurity.

  • Hydrogen Chloride (HCl): A gaseous byproduct that can be dissolved in the crude product.

  • Sulfur Dioxide (SO₂): Another gaseous byproduct.

  • Unreacted Heptanol: The starting alcohol.

  • Heptyl Chloride: A potential byproduct and decomposition product.

  • Dialkyl Sulfites: Formed from the reaction of two equivalents of the alcohol with one of thionyl chloride.

Q3: What safety precautions should I take when purifying this compound?

A3: this compound is expected to be a reactive and potentially corrosive compound. The purification process involves handling hazardous reagents and byproducts.

  • Work in a well-ventilated fume hood: The synthesis and purification process releases toxic and corrosive gases like HCl and SO₂.

  • Wear appropriate Personal Protective Equipment (PPE): This includes safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle thionyl chloride with extreme care: It is a highly corrosive and lachrymatory substance.

  • Be cautious of exothermic reactions: The reaction of thionyl chloride with heptanol and the neutralization of acidic impurities can be exothermic.

  • Use anhydrous conditions: this compound reacts with water, so moisture should be excluded from the reaction and purification setup.

Q4: Can I use chromatography to purify this compound?

A4: While flash column chromatography is a powerful purification technique, it can be challenging for reactive compounds like this compound. The silica gel is acidic and can promote decomposition of the product on the column. If chromatography is attempted, it should be done quickly with a non-polar eluent system, and the silica gel could be neutralized with a base like triethylamine before use. However, distillation is generally the preferred method for purifying alkyl chlorosulfinates.

Q5: How can I assess the purity of my final product?

A5: The purity of the purified this compound can be assessed using several analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will provide information about the structure of the compound and can be used to detect and quantify impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can separate the components of the sample and provide information about their molecular weights, helping to identify impurities.[1]

  • Infrared (IR) Spectroscopy: This can confirm the presence of the characteristic functional groups of the chlorosulfinate ester.

Data Presentation

Table 1: Physical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
HeptanolC₇H₁₆O116.201760.822
Thionyl ChlorideSOCl₂118.97761.638
This compoundC₇H₁₅ClO₂S198.71Estimated 80-120 @ 1-10 mmHgNot available
Heptyl ChlorideC₇H₁₅Cl134.651590.873
Hydrogen ChlorideHCl36.46-85.05 (gas)1.187 (liquid)
Sulfur DioxideSO₂64.07-10 (gas)1.434 (liquid)

Table 2: Summary of Purification Steps and Expected Outcomes

Purification StepPurposeExpected Purity ImprovementPotential Issues
Washing with Saturated NaHCO₃ solution Neutralize excess HCl and SOCl₂.Removes acidic impurities.Product hydrolysis if contact time is long or solution is not cold.
Washing with Water Remove inorganic salts.Removes water-soluble byproducts.Product hydrolysis.
Drying with Anhydrous MgSO₄ or Na₂SO₄ Remove residual water.Prevents hydrolysis during distillation.Incomplete drying can lead to decomposition.
Fractional Vacuum Distillation Separate this compound from compounds with different boiling points.Significant increase in purity.Thermal decomposition if temperature is too high.

Experimental Protocols

Protocol 1: General Procedure for the Purification of Crude this compound

1. Quenching and Initial Work-up: a. After the synthesis reaction is complete, cool the reaction mixture to 0 °C in an ice bath. b. Slowly and carefully add the crude reaction mixture to a separatory funnel containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution. Caution: This will cause vigorous gas evolution (CO₂). Add the crude product in small portions with frequent venting of the separatory funnel. c. Shake the separatory funnel gently, releasing the pressure frequently. d. Allow the layers to separate. The organic layer contains the crude this compound. e. Drain the aqueous layer.

2. Washing: a. Wash the organic layer with ice-cold water (2 x 50 mL for a 100 mL scale reaction). b. Wash the organic layer with brine (saturated NaCl solution) (1 x 50 mL).

3. Drying: a. Transfer the organic layer to a clean, dry Erlenmeyer flask. b. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the organic layer. c. Swirl the flask and let it stand for 15-20 minutes to ensure all water is absorbed. The drying agent should move freely when the flask is swirled.

4. Solvent Removal: a. Filter the dried organic solution to remove the drying agent. b. Concentrate the solution under reduced pressure using a rotary evaporator to remove the solvent (if any was used) and any remaining volatile impurities like excess thionyl chloride.

5. Fractional Vacuum Distillation: a. Assemble a fractional distillation apparatus suitable for vacuum distillation. Use a short fractionating column (e.g., a Vigreux column). b. Transfer the crude this compound to the distillation flask. Add a few boiling chips or a magnetic stir bar. c. Connect the apparatus to a vacuum pump with a cold trap. d. Gradually reduce the pressure to the desired level (start with ~10 mmHg). e. Slowly heat the distillation flask using a heating mantle. f. Collect the fraction that distills at a constant temperature. This will be the purified this compound. It is advisable to collect a small forerun fraction before collecting the main product. g. Monitor the temperature and pressure closely throughout the distillation.

Mandatory Visualization

PurificationWorkflow crude Crude this compound (contains Heptanol, SOCl₂, HCl, SO₂, Heptyl Chloride) wash_bicarb Wash with cold sat. NaHCO₃ soln. crude->wash_bicarb wash_water Wash with ice-cold water wash_bicarb->wash_water impurities_aq Aqueous Waste (salts, acids) wash_bicarb->impurities_aq impurities_gas Gaseous Byproducts (HCl, SO₂) wash_bicarb->impurities_gas drying Dry with anhydrous MgSO₄ wash_water->drying wash_water->impurities_aq filtration Filtration drying->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation drying_agent Used Drying Agent filtration->drying_agent distillation Fractional Vacuum Distillation evaporation->distillation low_boilers Low-boiling impurities (e.g., residual SOCl₂) evaporation->low_boilers pure_product Purified Heptyl Chlorosulfinate distillation->pure_product high_boilers High-boiling impurities (e.g., unreacted Heptanol) distillation->high_boilers

Caption: Purification workflow for crude this compound.

TroubleshootingLogic cluster_yield Low Yield Issues cluster_purity Purity Issues start Low Yield or Impure Product check_temp High Distillation Temperature? start->check_temp check_workup Prolonged Aqueous Work-up? start->check_workup check_reaction Incomplete Synthesis? start->check_reaction check_bp Impurities with Close Boiling Points? start->check_bp check_decomp Product Decomposition? start->check_decomp solution_temp Use Vacuum Distillation check_temp->solution_temp Yes solution_workup Minimize Water Contact, Use Cold Solutions check_workup->solution_workup Yes solution_reaction Optimize Reaction Conditions check_reaction->solution_reaction Yes solution_bp Use Fractional Distillation check_bp->solution_bp Yes solution_decomp Lower Distillation Temperature (Vacuum) check_decomp->solution_decomp Yes

References

Technical Support Center: Heptyl Chlorosulfinate Reactions with Amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heptyl chlorosulfinate and amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between this compound and an amine?

The primary reaction is a nucleophilic substitution at the sulfur atom of the chlorosulfinate by the amine. This reaction yields the corresponding N-substituted heptyl sulfinamide and hydrochloric acid (HCl). The HCl is typically neutralized by adding a base, such as pyridine or triethylamine, to drive the reaction to completion.[1]

Q2: What are the most common side reactions observed during the synthesis of heptyl sulfinamides?

The most common side reactions include:

  • Hydrolysis of this compound: this compound is sensitive to moisture and can hydrolyze to form heptanesulfinic acid and HCl.

  • Disproportionation of Heptanesulfinic Acid: The resulting heptanesulfinic acid can be unstable and undergo disproportionation to form heptyl thiosulfonate and heptanesulfonic acid.[2][3][4][5][6]

  • Over-alkylation of the Amine: Similar to other alkylating agents, if the amine starting material has multiple reactive sites, or if the newly formed sulfinamide is more nucleophilic than the starting amine, further reaction can occur.[7][8][9]

  • Formation of Sulfonamide: Although less common under typical sulfinamide synthesis conditions, oxidation of the sulfinamide can lead to the formation of the corresponding sulfonamide.[1][10]

Q3: How can I minimize the hydrolysis of this compound?

To minimize hydrolysis, it is crucial to perform the reaction under anhydrous (dry) conditions. This includes using dry solvents, glassware, and inert atmosphere (e.g., nitrogen or argon). Starting materials, including the amine and any base used, should also be free of water.

Q4: What is the role of a base in this reaction?

A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction.[1] This prevents the protonation of the amine reactant, which would render it non-nucleophilic, and drives the equilibrium towards the formation of the desired sulfinamide.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired heptyl sulfinamide 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Hydrolysis of this compound: Presence of moisture in the reaction. 3. Protonation of the amine: Inadequate amount of base to neutralize HCl.1. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. A slight increase in temperature may be necessary, but should be done cautiously to avoid side reactions. 2. Ensure all reagents, solvents, and glassware are thoroughly dried. Conduct the reaction under an inert atmosphere. 3. Use at least a stoichiometric equivalent of a non-nucleophilic base. An excess (e.g., 1.1-1.5 equivalents) is often recommended.
Presence of an unexpected, less polar byproduct Formation of heptyl thiosulfonate: This can result from the disproportionation of heptanesulfinic acid, which is formed upon hydrolysis of the starting material.[2][3][4][5][6]Minimize water content in the reaction as described above. Purify the crude product using column chromatography to separate the thiosulfonate.
Presence of a more polar byproduct 1. Formation of heptanesulfonic acid: Also a product of heptanesulfinic acid disproportionation.[2][3][4][5][6] 2. Formation of sulfonamide: Oxidation of the sulfinamide product.1. Rigorously exclude water from the reaction. The sulfonic acid can often be removed by an aqueous workup with a mild base. 2. Avoid strong oxidizing agents during the reaction and workup. If oxidation is a persistent issue, consider using a milder workup procedure.
Multiple products containing the amine moiety Over-reaction with the amine: The amine starting material may be reacting further. This is more common with primary amines which can, in theory, be di-sulfinylated, or if the product amine is more reactive than the starting amine.[7][8][9]Use a slight excess of the amine to ensure the complete consumption of the this compound. If the issue persists, consider using a protecting group strategy for the amine if it has multiple reactive sites.

Experimental Protocols

General Protocol for the Synthesis of N-Heptylsulfinamides

This protocol is a general guideline and may require optimization for specific amines.

  • Preparation: Dry all glassware in an oven at >100 °C overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Reaction Setup: To a dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine (1.0 equivalent) and a dry, non-nucleophilic solvent (e.g., dichloromethane or THF).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.1-1.5 equivalents), to the solution and stir.

  • Addition of this compound: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same dry solvent dropwise over a period of 15-30 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent (e.g., dichloromethane) two more times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Visualizations

Reaction_Pathway heptyl_chlorosulfinate This compound sulfinamide N-Heptylsulfinamide heptyl_chlorosulfinate->sulfinamide + Amine hcl HCl heptyl_chlorosulfinate->hcl amine Amine (R-NH2) amine->sulfinamide base Base (e.g., Et3N) base_hcl [Base-H]+Cl- base->base_hcl + HCl hcl->base_hcl

Caption: Primary reaction pathway for the synthesis of N-heptylsulfinamides.

Side_Reactions cluster_hydrolysis Hydrolysis Pathway cluster_disproportionation Disproportionation Pathway heptyl_chlorosulfinate This compound sulfinic_acid Heptanesulfinic Acid heptyl_chlorosulfinate->sulfinic_acid + H2O hcl HCl heptyl_chlorosulfinate->hcl water H2O (Moisture) water->sulfinic_acid sulfinic_acid2 Heptanesulfinic Acid thiosulfonate Heptyl Thiosulfonate sulfinic_acid2->thiosulfonate Disproportionation sulfonic_acid Heptanesulfonic Acid sulfinic_acid2->sulfonic_acid Disproportionation

Caption: Common side reaction pathways involving hydrolysis and disproportionation.

References

Technical Support Center: Handling and Storage of Unstable Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the initial safety precautions to take when working with a poorly characterized or potentially unstable compound like Heptyl Chlorosulfinate?

When handling any new or potentially unstable compound, a comprehensive hazard analysis is the first and most critical step. This involves:

  • Reviewing any available, albeit limited, safety data for the compound or structurally similar compounds.

  • Assuming the substance is highly reactive, toxic, and corrosive in the absence of concrete data.

  • Working in a well-ventilated area, preferably within a fume hood.

  • Having appropriate emergency equipment readily accessible, including a safety shower, eyewash station, and fire extinguisher.

  • Informing colleagues in the vicinity of the potential hazards.

Q2: What personal protective equipment (PPE) is recommended?

A robust selection of PPE is crucial to minimize exposure and ensure safety. This includes:

  • Eye Protection: Chemical safety goggles and a face shield should be worn at all times.

  • Hand Protection: Use chemical-resistant gloves. Given the unknown nature of this compound, it is advisable to consult a glove compatibility chart and consider double-gloving.

  • Body Protection: A flame-resistant lab coat is essential. For larger quantities, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: If there is a risk of aerosol or vapor generation and work outside a fume hood is unavoidable, a respirator with an appropriate cartridge should be used.

Q3: What are the general guidelines for the storage of potentially unstable compounds?

Proper storage is vital to prevent decomposition and ensure the safety of laboratory personnel.

  • Temperature: Store in a cool, dry, and dark place. Refrigeration may be necessary, but compatibility with low temperatures (e.g., freezing point) should be considered.

  • Inert Atmosphere: To prevent reaction with atmospheric moisture or oxygen, store the compound under an inert atmosphere, such as nitrogen or argon.

  • Container: Use a tightly sealed container made of a material that is non-reactive with the compound. Glass is often a suitable choice, but its compatibility should be verified.

  • Segregation: Store away from incompatible materials, such as strong acids, bases, oxidizing agents, and reducing agents.

Troubleshooting Guide

Issue: I observe a change in the color or consistency of the this compound upon storage or during an experiment.

  • Potential Cause: This could be a sign of decomposition. Unstable compounds can degrade over time, when exposed to air, moisture, light, or elevated temperatures.

  • Solution:

    • Do not use the material. A change in physical appearance indicates a change in chemical composition.

    • If it is safe to do so, carefully re-inert the container.

    • Consider analytical testing (e.g., NMR, IR spectroscopy) on a small, carefully handled sample to identify potential degradation products.

    • Dispose of the degraded material according to your institution's hazardous waste disposal procedures.

Issue: My reaction is not proceeding as expected, or I am seeing unexpected side products.

  • Potential Cause: If the starting material has degraded, it will not have the desired reactivity and may introduce impurities that lead to side reactions.

  • Solution:

    • Verify the purity of the this compound. If possible, re-purify the material if a safe and effective method is known.

    • Consider that the compound itself may be inherently unstable under the reaction conditions (e.g., temperature, presence of certain reagents).

    • Run a small-scale control reaction to confirm the reactivity of the starting material.

Data Presentation

As no specific quantitative data for this compound is available, the following table serves as a template for researchers to document their own observations and build a data repository for their laboratory.

ParameterRecommended ConditionObserved Stability/DecompositionNotes
Storage Temperature e.g., Color change, gas evolution
Storage Atmosphere Inert (e.g., Argon)e.g., Stable for X weeks under N2
Solvent Compatibility e.g., Decomposes in protic solvents
Temperature Stability e.g., Onset of decomposition at X °C

Experimental Protocols

Protocol 1: General Handling of a Potentially Unstable Liquid Reagent

  • Preparation:

    • Ensure the fume hood is clean and operational.

    • Assemble all necessary glassware and ensure it is dry and free of contaminants.

    • Don all required PPE (safety goggles, face shield, flame-resistant lab coat, chemical-resistant gloves).

  • Inerting the Apparatus:

    • If the reaction is air- or moisture-sensitive, assemble the glassware and purge with an inert gas (e.g., nitrogen or argon) for a sufficient time to displace all air.

  • Reagent Transfer:

    • Allow the reagent container to equilibrate to room temperature before opening to prevent condensation of moisture from the air.

    • Using a syringe or cannula that has been purged with inert gas, carefully draw the desired volume of the liquid reagent.

    • Transfer the reagent to the reaction vessel under a positive pressure of inert gas.

  • Cleanup:

    • Quench any residual reagent in the syringe or on surfaces with a suitable quenching agent (e.g., a non-protic solvent followed by a protic solvent, if deemed safe).

    • Clean all glassware thoroughly.

    • Dispose of all waste in appropriately labeled hazardous waste containers.

Visualizations

Troubleshooting_Decomposition start Observe change in this compound (color, consistency, gas evolution) stop_use Immediately stop intended use start->stop_use assess_safety Assess immediate safety risk (e.g., pressure buildup) stop_use->assess_safety safe Situation is stable assess_safety->safe No unsafe Immediate hazard present (e.g., fuming, rapid gas evolution) assess_safety->unsafe Yes investigate Investigate cause (exposure to air, moisture, heat, light) safe->investigate evacuate Evacuate area and consult safety officer unsafe->evacuate dispose Dispose of decomposed material following safety protocols investigate->dispose document Document observations and update internal records dispose->document

Caption: Troubleshooting flow for observed decomposition.

Experimental_Workflow start Plan Experiment risk_assessment Conduct Hazard Analysis start->risk_assessment ppe Select and Don Appropriate PPE risk_assessment->ppe prepare_workspace Prepare Fume Hood and Dry Glassware ppe->prepare_workspace inert_atmosphere Establish Inert Atmosphere (if required) prepare_workspace->inert_atmosphere transfer_reagent Transfer this compound via Syringe/Cannula inert_atmosphere->transfer_reagent run_reaction Conduct Reaction Under Controlled Conditions transfer_reagent->run_reaction quench_and_workup Quench Reaction and Perform Workup run_reaction->quench_and_workup cleanup Clean Glassware and Dispose of Waste quench_and_workup->cleanup end Experiment Complete cleanup->end

Caption: General experimental workflow for handling a reactive reagent.

Technical Support Center: Optimizing Reaction Conditions for Heptyl Chlorosulfinate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of heptyl chlorosulfinate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Product Yield

Low or no yield of this compound is a common issue that can arise from several factors.

Possible Causes and Solutions

CauseRecommended Action
Poor Quality of Reagents Ensure heptanol is anhydrous and thionyl chloride is pure. Moisture can lead to the formation of side products.
Suboptimal Reaction Temperature The reaction is typically exothermic. Maintain a low temperature (0-5 °C) during the addition of thionyl chloride to prevent decomposition of the product. After addition, the reaction may be allowed to slowly warm to room temperature.
Incorrect Stoichiometry Use a slight excess of thionyl chloride (1.1-1.2 equivalents) to ensure complete conversion of heptanol.
Inefficient Mixing Ensure vigorous stirring throughout the reaction to promote contact between reactants.
Presence of a Base While a base like pyridine is sometimes used to neutralize the HCl byproduct, it can also catalyze the decomposition of the chlorosulfinate. If used, ensure it is added slowly at low temperatures.

Logical Troubleshooting Flowchart

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Product Decomposition

This compound can be unstable, especially at elevated temperatures or in the presence of moisture.

Possible Causes and Solutions

CauseRecommended Action
High Reaction Temperature As mentioned, maintain low temperatures (0-5 °C) during the reaction.
Prolonged Reaction Time Monitor the reaction progress by TLC or GC. Once the heptanol is consumed, proceed with the workup to avoid prolonged exposure to reaction conditions.
Acidic Conditions The HCl generated during the reaction can contribute to product decomposition.[1] Consider performing the reaction in the presence of a non-nucleophilic base or removing HCl under reduced pressure.
Moisture during Workup Use anhydrous solvents and drying agents during extraction and purification to prevent hydrolysis of the chlorosulfinate to the corresponding sulfite.

Issue 3: Presence of Impurities in the Final Product

Impurities can arise from side reactions or incomplete reactions.

Possible Causes and Solutions

CauseRecommended Action
Unreacted Heptanol Ensure a slight excess of thionyl chloride is used. Purify the final product using vacuum distillation.
Diheptyl Sulfite This can form from the reaction of this compound with unreacted heptanol. Slow addition of thionyl chloride to heptanol (inverse addition) can minimize this.
Heptyl Chloride Formation can be favored at higher temperatures. Maintain strict temperature control.
Inorganic Salts If a base like pyridine is used, ensure complete removal of the resulting pyridinium hydrochloride salt during the aqueous workup.[1]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of this compound?

The optimal temperature for the addition of thionyl chloride to heptanol is typically between 0 and 5 °C. This helps to control the exothermic reaction and minimize the formation of byproducts and decomposition of the desired product. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure completion.

Q2: Which solvent is recommended for this reaction?

Often, the reaction can be performed neat (without a solvent). If a solvent is desired to aid in temperature control and mixing, an inert aprotic solvent such as dichloromethane or diethyl ether can be used. The choice of solvent can impact reaction rate and selectivity.[2]

Q3: How can I monitor the progress of the reaction?

The reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the heptanol spot. Gas chromatography (GC) can also be used to monitor the formation of the product and the consumption of the starting material.

Q4: What is the best method for purifying this compound?

Vacuum distillation is generally the most effective method for purifying this compound, as it is a liquid at room temperature. This allows for the separation of the product from less volatile impurities and any unreacted starting material. It is crucial to avoid high temperatures during distillation to prevent decomposition.

Q5: My final product is cloudy. What could be the cause?

Cloudiness in the final product can indicate the presence of moisture, which may lead to hydrolysis, or residual inorganic salts.[1] Ensure all glassware is thoroughly dried, and use anhydrous solvents during workup and purification. If a base was used, ensure thorough washing to remove any salt byproducts.

Experimental Protocols

General Procedure for the Synthesis of this compound

  • Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with heptanol. The flask is cooled to 0 °C in an ice bath.

  • Reaction: Thionyl chloride (1.1 equivalents) is added dropwise to the stirred heptanol via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is stirred at 0-5 °C for an additional 30 minutes and then allowed to warm to room temperature. The reaction is monitored by TLC or GC until the heptanol is consumed.

  • Workup: The excess thionyl chloride is removed under reduced pressure. The crude product is then purified by vacuum distillation.

Illustrative Data on the Effect of Reaction Temperature on Yield

Temperature (°C)Reaction Time (h)Yield (%)Purity (%)
0-528595
25 (Room Temp)26588
5014075

Note: This data is illustrative and may not represent actual experimental results.

Illustrative Data on the Effect of Stoichiometry on Yield

Equivalents of SOCl₂Reaction Time (h)Yield (%)Purity (%)
1.037592
1.128595
1.528694

Note: This data is illustrative and may not represent actual experimental results.

Visualization of Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

References

Troubleshooting low conversion rates with Heptyl Chlorosulfinate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Troubleshooting Low Conversion Rates

This technical support guide is designed for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions analogous to those involving alkyl chlorosulfinates, such as the reaction of heptanol with thionyl chloride to form an intermediate for further conversion.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am experiencing a low yield when reacting a primary alcohol (e.g., 1-heptanol) with a chlorosulfinating agent. What are the potential causes and solutions?

Low conversion rates with primary alcohols are often related to reaction conditions and reagent quality. Here are common factors and troubleshooting steps:

  • Moisture Contamination: Thionyl chloride and related reagents react vigorously with water. Any moisture in the alcohol, solvent, or glassware will consume the reagent and reduce the yield.

    • Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the starting alcohol is dry.

  • Reagent Decomposition: Thionyl chloride can decompose over time, especially if not stored properly.[1]

    • Solution: Use a fresh bottle of the reagent or distill it before use. Store in a cool, dry place with a tightly sealed cap.

  • Inadequate Temperature Control: The reaction to form the alkyl chlorosulfite intermediate is often exothermic. If the temperature is too high, it can lead to side reactions and decomposition.

    • Solution: Add the chlorosulfinating agent dropwise to the alcohol solution at a low temperature (e.g., 0 °C) with efficient stirring. Allow the reaction to warm to room temperature slowly.

  • Sub-optimal Stoichiometry: Using an insufficient amount of the chlorosulfinating agent will result in incomplete conversion of the alcohol.

    • Solution: Use a slight excess (1.1 to 1.5 equivalents) of the chlorosulfinating agent to ensure the reaction goes to completion.

Q2: My reaction with a secondary alcohol is giving a mixture of products, including alkenes. How can I minimize these side products?

Secondary alcohols are more prone to elimination reactions (forming alkenes) and may also undergo substitution with a different stereochemistry depending on the conditions.[2]

  • Elimination Side Reactions: The intermediate alkyl chlorosulfite can undergo elimination, especially at elevated temperatures. This is a common pathway for secondary and tertiary alcohols.[3]

    • Solution:

      • Maintain a low reaction temperature throughout the addition and stirring process.

      • The choice of base is critical. Using a non-nucleophilic, sterically hindered base can sometimes suppress elimination. However, for the conversion to an alkyl chloride, pyridine is often used to promote an S(_N)2 reaction.[4][5]

  • Stereochemical Control: The reaction of thionyl chloride with chiral secondary alcohols can proceed with either retention or inversion of stereochemistry. The presence of a base like pyridine typically leads to inversion via an S(_N)2 mechanism, while its absence may result in retention through an S(_N)i (internal nucleophilic substitution) mechanism.[4][5]

    • Solution: If a specific stereoisomer is desired, carefully control the presence or absence of a base. The solvent can also influence the stereochemical outcome.[6]

Q3: The reaction is sluggish and does not go to completion, even with excess reagent. What could be the issue?

Slow or incomplete reactions can be due to several factors, including steric hindrance and solvent effects.

  • Steric Hindrance: Highly substituted or sterically hindered alcohols react more slowly.[2]

    • Solution: Increase the reaction time and/or moderately increase the temperature after the initial addition. Be aware that increasing the temperature may also promote side reactions. Using a less sterically demanding reagent, if available, could also be an option.

  • Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and mechanism.

    • Solution: Ethereal solvents like diethyl ether or THF are common. In some cases, a non-polar solvent like toluene may be used. The choice of solvent can affect the stability of intermediates and the stereochemical outcome.[6] The use of pyridine as a solvent can also drive the reaction towards the formation of an alkyl chloride.[7]

Q4: After the reaction, my workup is complicated, and I'm losing a lot of my product. Are there any tips for purification?

The workup procedure is crucial for isolating the desired product in high purity and yield. The byproducts of the reaction of an alcohol with thionyl chloride are HCl and SO(_2), which are gases and are easily removed.[7][8]

  • Neutralization: The reaction mixture will be acidic due to the formation of HCl.

    • Solution: Carefully quench the reaction by pouring it over ice water and then neutralize with a weak base like sodium bicarbonate solution.

  • Emulsion Formation: During aqueous workup, emulsions can form, making phase separation difficult.

    • Solution: Adding brine (saturated NaCl solution) can help to break up emulsions.

  • Product Instability: The target molecule may be unstable to acidic or basic conditions or may be volatile.

    • Solution: Keep the workup temperature low and minimize the time the product is in contact with aqueous acid or base. If the product is volatile, use care during solvent removal (rotary evaporation).

Data Summary Table

For systematically troubleshooting your reaction, it is helpful to keep a detailed record of your reaction parameters.

ParameterRecommended Range/ValueYour Experimental ValueObservations/Notes
Alcohol Purity Anhydrous, >98%
Reagent Quality Freshly opened or distilled
Solvent Anhydrous
Stoichiometry (Reagent:Alcohol) 1.1 - 1.5 : 1
Base (if used) Pyridine (for S(_N)2)
Temperature (Addition) 0 °C
Temperature (Reaction) 0 °C to Room Temperature
Reaction Time 1 - 24 hours

Experimental Protocols

General Protocol for the Reaction of a Primary Alcohol with Thionyl Chloride

This protocol is a general guideline and may require optimization for your specific substrate.

  • Preparation:

    • Oven-dry all glassware (a round-bottom flask with a stir bar, a dropping funnel, and a condenser) and assemble it under an inert atmosphere (N(_2) or Ar).

    • To the round-bottom flask, add the anhydrous primary alcohol (1.0 eq.) and anhydrous solvent (e.g., diethyl ether or dichloromethane).

    • Cool the flask to 0 °C in an ice bath.

  • Reaction:

    • Add thionyl chloride (1.2 eq.) to the dropping funnel.

    • Add the thionyl chloride dropwise to the stirred alcohol solution over 30-60 minutes, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture back to 0 °C.

    • Slowly and carefully pour the reaction mixture into a beaker of ice water to quench the excess thionyl chloride.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with cold water, saturated NaHCO(_3) solution, and brine.

    • Dry the organic layer over anhydrous MgSO(_4) or Na(_2)SO(_4), filter, and concentrate under reduced pressure.

    • Purify the crude product by distillation or column chromatography as appropriate.

Visualizations

Troubleshooting Workflow for Low Conversion Rates

TroubleshootingWorkflow start Low Conversion Rate Observed check_reagents Check Reagent Quality and Stoichiometry - Fresh Reagent? - Anhydrous Alcohol/Solvent? - Correct Stoichiometry? start->check_reagents check_reagents->start Reagents Not OK (Replace/Purify) adjust_conditions Adjust Reaction Conditions - Lower Temperature (0°C)? - Slower Addition? - Inert Atmosphere? check_reagents->adjust_conditions Reagents OK side_reactions Analyze for Side Reactions - Elimination (Alkene)? - Rearrangement Products? adjust_conditions->side_reactions Conditions Optimized optimize_workup Optimize Workup Procedure - Minimize Contact with Water? - Correct pH for Extraction? side_reactions->optimize_workup Side Products Identified success Improved Conversion Rate side_reactions->success No Major Side Products optimize_workup->success Workup Optimized

Caption: A flowchart for troubleshooting low conversion rates.

General Reaction Pathway and Potential Side Reactions

ReactionPathway cluster_main Desired Reaction Pathway cluster_side Potential Side Reactions Alcohol R-OH (e.g., Heptanol) Intermediate R-O-S(O)Cl (Alkyl Chlorosulfite) Alcohol->Intermediate + SOCl₂ ChlorosulfinatingAgent SOCl₂ Product Desired Product (e.g., R-Cl) Intermediate->Product Substitution (SN2 or SNi) Alkene Alkene (Elimination Product) Intermediate->Alkene Elimination (E1/E2) RearrangedProduct Rearranged Product Intermediate->RearrangedProduct Carbocation Rearrangement

Caption: Reaction pathway and potential side reactions.

References

Heptyl Chlorosulfinate Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the decomposition of heptyl chlorosulfinate. The information is intended to assist researchers in anticipating potential challenges, identifying degradation pathways, and implementing preventative measures during their experiments.

Troubleshooting Guide: Common Issues with this compound

Issue Potential Cause(s) Recommended Action(s)
Loss of Product Purity Over Time - Hydrolysis: Exposure to atmospheric moisture or residual water in solvents. - Thermal Decomposition: Storage at elevated temperatures or localized heating during experimental procedures. - Photodegradation: Exposure to UV or ambient light.- Store under an inert atmosphere (e.g., argon, nitrogen). - Use anhydrous solvents and oven-dried glassware. - Store in a refrigerator or freezer in a tightly sealed, opaque container. - Protect from light by wrapping the container in aluminum foil or using an amber vial.
Unexpected Side Products in Reaction Mixture - Decomposition Byproducts: Formation of 1-heptene, heptyl chloride, sulfur dioxide, and hydrochloric acid due to thermal or hydrolytic degradation. - Reaction with Nucleophiles: this compound is a reactive electrophile and can react with nucleophilic reagents or solvents.- Analyze the reaction mixture by GC-MS and NMR to identify byproducts. - Run control experiments to assess the stability of this compound under the reaction conditions without other reagents. - Consider the compatibility of all reagents and solvents with chlorosulfinates.
Inconsistent Experimental Results - Variable Reagent Quality: Decomposition of the this compound starting material. - Inconsistent Reaction Conditions: Fluctuations in temperature, moisture, or light exposure.- Verify the purity of this compound by NMR or other analytical methods before use. - Maintain strict control over reaction parameters. - Prepare fresh solutions of this compound for critical experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

A1: this compound is susceptible to three main decomposition pathways:

  • Thermal Decomposition: When heated, alkyl chlorosulfinates can undergo elimination reactions to produce an alkene (1-heptene), sulfur dioxide, and hydrogen chloride.

  • Hydrolysis: In the presence of water, this compound can hydrolyze to form heptyl alcohol, sulfur dioxide, and hydrochloric acid. This reaction can be catalyzed by both acids and bases.

  • Photodegradation: Exposure to ultraviolet (UV) light can induce homolytic cleavage of the C-O or S-Cl bonds, leading to the formation of radical species and subsequent complex degradation products.

Q2: What are the common byproducts of this compound decomposition?

A2: The primary byproducts depend on the decomposition pathway:

  • Thermal: 1-heptene, sulfur dioxide (SO₂), and hydrogen chloride (HCl).

  • Hydrolysis: 1-Heptanol, sulfur dioxide (SO₂), and hydrochloric acid (HCl).

  • Photolytic: A complex mixture of products may be formed, including heptyl radicals, which can lead to a variety of alkanes and alkenes.

Q3: How can I prevent the decomposition of this compound during storage and handling?

A3: To minimize decomposition, the following precautions are recommended:

  • Storage: Store in a cool, dry, and dark place, preferably in a refrigerator or freezer at temperatures between 2-8°C. The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.

  • Handling: All handling should be performed in a well-ventilated fume hood. Use dry, inert techniques, including oven-dried glassware and anhydrous solvents. Avoid contact with water, acids, bases, and strong oxidizing agents.

Q4: What analytical techniques are suitable for monitoring the decomposition of this compound?

A4: The following techniques are recommended for analyzing the purity and decomposition of this compound:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile decomposition products such as 1-heptene and heptyl chloride.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to monitor the disappearance of the starting material and the appearance of degradation products like 1-heptanol.

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Decomposition

Objective: To identify volatile decomposition products of this compound.

Methodology:

  • Sample Preparation: A sample of this compound suspected of degradation is diluted in a suitable anhydrous solvent (e.g., dichloromethane).

  • GC-MS System: An Agilent 7890A GC coupled to a 5975C mass spectrometer (or equivalent).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

  • Data Analysis: The resulting chromatogram and mass spectra are analyzed to identify peaks corresponding to potential decomposition products by comparing their retention times and fragmentation patterns with known standards or spectral libraries.

Protocol 2: ¹H NMR Spectroscopy for Monitoring Hydrolysis

Objective: To monitor the hydrolysis of this compound to 1-heptanol.

Methodology:

  • Sample Preparation: A known concentration of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small, controlled amount of D₂O is added to initiate hydrolysis.

  • NMR Spectrometer: A 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition: ¹H NMR spectra are acquired at regular time intervals.

  • Data Analysis: The integration of characteristic peaks for this compound (e.g., the triplet for the -CH₂-O- group) and 1-heptanol (e.g., the corresponding triplet, which will shift upon alcohol formation) are monitored over time. The relative integrals can be used to quantify the extent of hydrolysis.

Visualizing Decomposition Pathways

DecompositionPathways cluster_thermal Thermal Decomposition cluster_hydrolysis Hydrolysis cluster_photo Photodegradation HeptylChlorosulfinate This compound Heptene 1-Heptene HeptylChlorosulfinate->Heptene Heat SO2_thermal Sulfur Dioxide (SO2) HeptylChlorosulfinate->SO2_thermal Heat HCl_thermal Hydrogen Chloride (HCl) HeptylChlorosulfinate->HCl_thermal Heat Heptanol 1-Heptanol HeptylChlorosulfinate->Heptanol H2O SO2_hydrolysis Sulfur Dioxide (SO2) HeptylChlorosulfinate->SO2_hydrolysis H2O HCl_hydrolysis Hydrochloric Acid (HCl) HeptylChlorosulfinate->HCl_hydrolysis H2O Radicals Radical Intermediates HeptylChlorosulfinate->Radicals UV Light ComplexProducts Complex Mixture Radicals->ComplexProducts

Caption: Decomposition pathways of this compound.

PreventionWorkflow start Experiment Planning storage Store under Inert Gas (Cool, Dark, Dry) start->storage handling Use Anhydrous Solvents & Dry Glassware start->handling execution Controlled Reaction Conditions storage->execution handling->execution monitoring Monitor Purity (GC-MS, NMR) end Successful Experiment monitoring->end execution->monitoring

Caption: Workflow for preventing this compound decomposition.

Technical Support Center: Work-up Procedures for Reactions Containing Heptyl Chlorosulfinate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for the work-up of chemical reactions involving heptyl chlorosulfinate. It is intended for researchers, scientists, and drug development professionals familiar with standard organic chemistry laboratory procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected outcome of quenching a reaction containing this compound with water?

When a reaction mixture containing this compound is quenched with water, the this compound will undergo hydrolysis. This reaction typically yields heptanol, sulfur dioxide (SO₂), and hydrochloric acid (HCl). The acidic byproducts will be present in the aqueous layer.

Q2: How should I handle the gaseous byproducts (SO₂ and HCl) generated during the reaction and quench?

All manipulations involving this compound and its precursors (like thionyl chloride) should be conducted in a well-ventilated fume hood. The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are corrosive and toxic. A base trap, such as a bubbler containing a dilute sodium hydroxide solution, can be used to neutralize these gases exiting the reaction apparatus.

Q3: What are the common impurities I might expect after the work-up?

Common impurities can include unreacted heptanol, heptyl chloride (formed as a byproduct), and residual acidic components if the neutralization is incomplete. If the reaction was heated, thermal decomposition could lead to other byproducts.

Q4: Can I use a different base for the aqueous wash?

Yes, other aqueous bases such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) can be used to neutralize acidic byproducts. The choice of base may depend on the sensitivity of your desired product to pH.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Emulsion formation during aqueous work-up. - High concentration of salts. - Presence of polar organic solvents. - Vigorous shaking of the separatory funnel.- Add brine (saturated aqueous NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. - If possible, remove any water-miscible organic solvents (e.g., THF, acetone) on a rotary evaporator before the aqueous work-up. - Gently invert the separatory funnel for mixing instead of vigorous shaking. - Allow the mixture to stand for an extended period. If the emulsion persists, filter the mixture through a pad of Celite.
Low yield of the desired product. - Incomplete reaction. - Hydrolysis of the product during work-up. - Product loss during extraction.- Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, NMR) to ensure completion before quenching. - Perform the aqueous quench at a low temperature (e.g., 0 °C) to minimize hydrolysis of sensitive products. - Ensure the pH of the aqueous layer is appropriate for your product's stability. - Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume.
Product is contaminated with heptanol. - Incomplete reaction of heptanol with the sulfinylating agent. - Hydrolysis of this compound back to heptanol during work-up.- Ensure the reaction has gone to completion before work-up. - Minimize the time the product is in contact with acidic aqueous conditions. A rapid and efficient work-up is crucial.
Product is contaminated with heptyl chloride. - The reaction conditions favored the formation of the alkyl chloride, which can be a side reaction when using thionyl chloride with alcohols.- Optimize reaction conditions (e.g., lower temperature, use of a non-nucleophilic base like pyridine) to favor the formation of the desired sulfinate ester over the alkyl chloride.
The organic layer is colored after washing. - Presence of colored impurities from the starting materials or side reactions.- Wash the organic layer with a solution of sodium bisulfite or sodium thiosulfate if residual iodine or other oxidizing agents are suspected. - Pass the organic solution through a small plug of silica gel or activated carbon.

Experimental Protocols

General Work-up Procedure for a Reaction Involving in situ Generated this compound

This protocol assumes this compound is generated from heptanol and a sulfinylating agent (e.g., thionyl chloride) and is then reacted with a nucleophile.

  • Cooling and Quenching:

    • Once the reaction is complete, cool the reaction mixture to 0 °C using an ice-water bath.

    • Slowly and carefully add the reaction mixture to a beaker containing crushed ice or a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃). This should be done with vigorous stirring. Caution: This process can be exothermic and may release gaseous byproducts (SO₂ and HCl). Perform this step in a fume hood.

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, dichloromethane). Perform the extraction three times for optimal recovery.

    • Combine the organic layers in a separate flask.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Saturated aqueous sodium bicarbonate solution (to remove residual acid).

      • Water.

      • Brine (saturated aqueous NaCl solution) to aid in drying.

  • Drying and Solvent Removal:

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by standard techniques such as column chromatography on silica gel or distillation, depending on the physical properties of the desired compound.

Visualizations

Workup_Workflow start Reaction Mixture (containing this compound) quench Quench with Cold Aqueous Bicarbonate start->quench Cool to 0°C extract Extract with Organic Solvent quench->extract wash_bicarb Wash with Saturated NaHCO3 Solution extract->wash_bicarb wash_water Wash with Water wash_bicarb->wash_water wash_brine Wash with Brine wash_water->wash_brine dry Dry over Anhydrous Sulfate wash_brine->dry filter Filter dry->filter evaporate Evaporate Solvent filter->evaporate purify Purify Product (e.g., Chromatography) evaporate->purify product Isolated Product purify->product

Caption: A typical experimental workflow for the work-up of a reaction containing this compound.

Troubleshooting_Logic start Problem During Work-up? emulsion Emulsion Formation? start->emulsion Yes low_yield Low Yield? start->low_yield Yes impurity Impurity Detected? start->impurity Yes add_brine Add Brine / Filter through Celite emulsion->add_brine check_rxn_completion Check Reaction Completion / Optimize Extraction low_yield->check_rxn_completion optimize_conditions Optimize Reaction Conditions / Purify Further impurity->optimize_conditions

Caption: A decision tree for troubleshooting common issues during the work-up procedure.

Technical Support Center: Heptyl Chlorosulfinate Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for heptyl chlorosulfinate mediated reactions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions related to the synthesis and application of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in organic synthesis?

A1: this compound is primarily used as an intermediate for the conversion of alcohols to alkyl chlorides and for the esterification of carboxylic acids. The reaction of heptanol with thionyl chloride forms this compound, which can then react with a nucleophile (like a carboxylate) to form an ester, or be converted to heptyl chloride.

Q2: What are the common catalysts for the synthesis of this compound from heptanol and thionyl chloride?

A2: Common catalysts include nitrogen-containing bases like pyridine and tertiary amines, as well as N,N-dimethylformamide (DMF).[1][2] Pyridine acts as a base to neutralize the HCl byproduct, while DMF forms a reactive Vilsmeier-Haack reagent, which is a highly effective chlorinating agent.[1]

Q3: What is the general mechanism for the formation of this compound?

A3: The reaction proceeds via a nucleophilic attack of the oxygen atom of heptanol on the sulfur atom of thionyl chloride. This is followed by the displacement of a chloride ion to form an intermediate chlorosulfite. This intermediate is then susceptible to nucleophilic attack.

Q4: Can this compound be used for reactions other than esterification?

A4: While esterification is a major application, the intermediate this compound is a key step in the conversion of heptanol to heptyl chloride. The reaction conditions can be tuned to favor the formation of the alkyl chloride.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of desired product (ester or alkyl chloride) 1. Inactive catalyst. 2. Presence of water in the reaction mixture. 3. Insufficient reaction time or temperature. 4. Degradation of thionyl chloride.1. Use fresh or purified catalyst. 2. Ensure all glassware is dry and use anhydrous solvents. 3. Monitor the reaction by TLC or GC and adjust time/temperature accordingly. 4. Use freshly distilled thionyl chloride.
Formation of undesired side products 1. Formation of diheptyl sulfite. 2. Elimination reactions leading to alkenes. 3. In the case of DMF catalysis, formation of dimethylcarbamoyl chloride, a potential carcinogen.[1]1. Use of a base like pyridine can minimize sulfite formation. 2. Control the reaction temperature to minimize elimination. 3. Use DMF in a well-ventilated fume hood and take appropriate safety precautions.
Reaction stalls before completion 1. Catalyst poisoning. 2. Insufficient amount of thionyl chloride.1. Ensure starting materials are pure. 2. Use a slight excess of thionyl chloride.
Difficulty in product isolation 1. The product may be volatile. 2. Emulsion formation during aqueous workup.1. Use gentle evaporation techniques for solvent removal. 2. Use brine to break up emulsions during extraction.

Data Presentation: Catalyst Comparison for Chlorination of Alcohols

CatalystReagentTemperature (°C)TimeYield of Alkyl ChlorideNotes
None (neat)Thionyl ChlorideReflux (76)VariesGood to ExcellentThionyl chloride acts as both reactant and solvent.
PyridineThionyl Chloride0 to RTVariesGood to ExcellentPyridine neutralizes HCl byproduct.
DMF (catalytic)Thionyl ChlorideRT to 60< 3 minutes (in flow)HighForms a highly reactive Vilsmeier-Haack intermediate.[1]
Titanium (IV) Chloride (catalytic)Thionyl Chloride015 minutesExcellentPromotes retention of stereochemistry.[3]

Note: Yields are general observations and can vary based on the specific alcohol and reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Heptyl Chloride from Heptanol using Thionyl Chloride and Pyridine
  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl and SO₂ gas) is used.

  • Reagents: Heptanol and pyridine are dissolved in an anhydrous solvent (e.g., dichloromethane or diethyl ether) in the flask and cooled in an ice bath.

  • Reaction: Thionyl chloride is added dropwise from the dropping funnel to the stirred solution.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, the mixture is slowly poured into ice-water. The organic layer is separated, washed with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude heptyl chloride, which can be further purified by distillation.

Protocol 2: this compound Mediated Esterification of a Carboxylic Acid
  • In situ formation of this compound: In a flame-dried flask, heptanol is reacted with thionyl chloride in an appropriate solvent (e.g., toluene) at a low temperature (e.g., 0 °C).

  • Addition of Carboxylic Acid: The carboxylic acid is then added to the reaction mixture containing the in situ generated this compound.

  • Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or GC.

  • Workup and Purification: The workup procedure is similar to Protocol 1, involving washing with aqueous solutions to remove unreacted starting materials and byproducts. The final ester product is purified by column chromatography or distillation.

Visualizations

Heptyl_Chlorosulfinate_Formation Heptanol Heptanol Intermediate This compound Intermediate Heptanol->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) HeptylChloride Heptyl Chloride Intermediate->HeptylChloride + Cl⁻ (SN2 attack) HCl_SO2 HCl + SO₂

Caption: Formation of this compound Intermediate.

Esterification_Workflow cluster_step1 Step 1: In Situ Reagent Formation cluster_step2 Step 2: Esterification Heptanol Heptanol HeptylChlorosulfinate This compound Heptanol->HeptylChlorosulfinate + SOCl₂ SOCl2 Thionyl Chloride CarboxylicAcid Carboxylic Acid Ester Heptyl Ester HeptylChlorosulfinate->Ester + Carboxylic Acid

Caption: this compound Mediated Esterification.

Troubleshooting_Logic Start Low Product Yield? Check_Reagents Check Reagent Purity (esp. SOCl₂) Start->Check_Reagents Yes Success Reaction Successful Start->Success No Check_Anhydrous Ensure Anhydrous Conditions Check_Reagents->Check_Anhydrous Check_Temp_Time Optimize Temperature and Reaction Time Check_Anhydrous->Check_Temp_Time Check_Catalyst Verify Catalyst Activity Check_Temp_Time->Check_Catalyst Side_Products Side Products Observed? Check_Catalyst->Side_Products Adjust_Base Adjust Base Stoichiometry (e.g., Pyridine) Side_Products->Adjust_Base Yes Side_Products->Success No Control_Temp Lower Reaction Temperature Adjust_Base->Control_Temp Control_Temp->Success

Caption: Troubleshooting Low Yield Issues.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Alkyl Chlorosulfinates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of primary, secondary, and tertiary alkyl chlorosulfinates. These compounds are key intermediates in the conversion of alcohols to alkyl chlorides using thionyl chloride (SOCl₂), and their reactivity dictates the outcome and stereochemistry of this important transformation. Understanding the factors that influence their stability and reaction pathways is crucial for synthetic chemists in various fields, including drug development.

Executive Summary

The reactivity of alkyl chlorosulfinates (ROSOCl) is fundamentally determined by the structure of the alkyl group (R). This guide will demonstrate that the decomposition of these intermediates to form alkyl chlorides and sulfur dioxide can proceed through different mechanistic pathways—SN1, SN2, and SNi (Internal Nucleophilic Substitution)—leading to variations in reaction rates and stereochemical outcomes.

  • Primary alkyl chlorosulfinates are the least reactive and tend to react via an SN2 mechanism , resulting in inversion of stereochemistry.

  • Tertiary alkyl chlorosulfinates are the most reactive, readily undergoing decomposition through an SN1 mechanism involving a stable carbocation intermediate, leading to racemization.

  • Secondary alkyl chlorosulfinates exhibit intermediate and more complex reactivity, often proceeding through a competitive SNi mechanism , which results in retention of stereochemistry, particularly in non-polar solvents.

This guide will present available experimental data to support these trends, outline the experimental protocols for assessing reactivity, and provide visualizations of the reaction mechanisms.

Comparative Reactivity: A Mechanistic Overview

The conversion of an alcohol to an alkyl chloride using thionyl chloride first involves the formation of an alkyl chlorosulfite intermediate. The rate-determining step is typically the subsequent decomposition of this intermediate. The structure of the alkyl group dictates the preferred mechanistic pathway for this decomposition.

Alkyl Chlorosulfinate TypePredominant MechanismRelative Rate of DecompositionStereochemical Outcome
Primary (e.g., Ethyl) SN2SlowestInversion
Secondary (e.g., Isopropyl) SNi / SN2IntermediateRetention (SNi) or Inversion (SN2)
Tertiary (e.g., tert-Butyl) SN1FastestRacemization

Table 1: Qualitative Comparison of Alkyl Chlorosulfinate Reactivity.

Quantitative Reactivity Data

Direct comparative kinetic data for the decomposition of primary, secondary, and tertiary alkyl chlorosulfinates under identical conditions is scarce in the literature. However, studies on secondary alkyl chlorosulfinates provide valuable insights into their reactivity. The following table summarizes first-order rate constants for the decomposition of 2-butyl chlorosulfite in various solvents, as reported by E. S. Lewis and C. E. Boozer.

SolventTemperature (°C)Rate Constant (k, s⁻¹)
Dioxane25.01.1 x 10⁻⁵
Toluene25.02.1 x 10⁻⁴
Isooctane25.0Autocatalytic

Table 2: First-Order Rate Constants for the Decomposition of 2-Butyl Chlorosulfite. Data from Lewis, E. S., & Boozer, C. E. (1952). J. Am. Chem. Soc., 74(2), 308-311.

Reaction Mechanisms and Logical Relationships

The choice of reaction pathway is a critical factor in determining the product's stereochemistry. The following diagrams illustrate the key mechanistic pathways for the decomposition of alkyl chlorosulfinates.

G cluster_formation Step 1: Formation of Alkyl Chlorosulfite cluster_decomposition Step 2: Decomposition to Alkyl Chloride ROH Alcohol (R-OH) ROSOCl Alkyl Chlorosulfite (R-O-SO-Cl) ROH->ROSOCl + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) HCl HCl ROSOCl_dec Alkyl Chlorosulfite RCl_retention Alkyl Chloride (R-Cl) (Retention) ROSOCl_dec->RCl_retention SNi (Internal Attack) RCl_inversion Alkyl Chloride (R-Cl) (Inversion) ROSOCl_dec->RCl_inversion SN2 (External Nucleophile, e.g., Cl⁻ from Pyridine·HCl) RCl_racemic Alkyl Chloride (R-Cl) (Racemic) ROSOCl_dec->RCl_racemic SN1 (Carbocation Intermediate) SO2 SO₂

Figure 1: General overview of the formation and subsequent decomposition pathways of alkyl chlorosulfinates.

Detailed Mechanistic Pathways

G cluster_s_ni SNi Mechanism (Retention) cluster_s_n2 SN2 Mechanism (Inversion) cluster_s_n1 SN1 Mechanism (Racemization) ROSOCl_sni Alkyl Chlorosulfite IonPair Intimate Ion Pair [R⁺ ¯O-SO-Cl] ROSOCl_sni->IonPair Heterolysis Product_sni R-Cl + SO₂ IonPair->Product_sni Internal Return of Cl ROSOCl_sn2 Alkyl Chlorosulfite TS_sn2 Transition State [Cl···R···O-SO-Cl]⁻ ROSOCl_sn2->TS_sn2 + Cl⁻ (backside attack) Product_sn2 Cl-R + ¯O-SO-Cl TS_sn2->Product_sn2 SO2_sn2 SO₂ + Cl⁻ Product_sn2->SO2_sn2 Decomposition ROSOCl_sn1 Alkyl Chlorosulfite Carbocation Carbocation (R⁺) + ¯O-SO-Cl ROSOCl_sn1->Carbocation Slow Ionization Product_sn1 R-Cl Carbocation->Product_sn1 + Cl⁻ (front or back attack) SO2_sn1 SO₂ + Cl⁻ Carbocation->SO2_sn1 Decomposition of Anion

Figure 2: Comparison of SNi, SN2, and SN1 mechanisms for alkyl chlorosulfinate decomposition.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of alkyl chlorosulfinates and the kinetic analysis of their decomposition, based on methodologies described in the literature.

Synthesis of Alkyl Chlorosulfinates

Objective: To prepare an alkyl chlorosulfite from the corresponding alcohol and thionyl chloride.

Materials:

  • Anhydrous alcohol (primary, secondary, or tertiary)

  • Thionyl chloride (SOCl₂)

  • Anhydrous pyridine (optional, as a scavenger for HCl)

  • Anhydrous, inert solvent (e.g., diethyl ether, hexane)

  • Dry glassware (round-bottom flask, dropping funnel, condenser with drying tube)

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube.

  • Dissolve the anhydrous alcohol in the anhydrous inert solvent in the flask.

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add a stoichiometric amount of thionyl chloride dropwise from the dropping funnel with continuous stirring. If pyridine is used, it is typically added to the alcohol solution before the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) and then warm to room temperature.

  • The resulting alkyl chlorosulfite solution can be used directly for kinetic studies or purified by distillation under reduced pressure. Caution: Alkyl chlorosulfinates can be thermally unstable.

Kinetic Analysis of Alkyl Chlorosulfinate Decomposition

Objective: To determine the rate of decomposition of an alkyl chlorosulfinate.

Method 1: Titrimetric Analysis

This method follows the production of sulfur dioxide and/or hydrogen chloride.

Materials:

  • Solution of the alkyl chlorosulfinate in the desired solvent

  • Constant temperature bath

  • Aliquoting supplies (pipettes, volumetric flasks)

  • Standardized sodium hydroxide solution

  • Acid-base indicator (e.g., phenolphthalein)

Procedure:

  • Place a known concentration of the alkyl chlorosulfinate solution in a sealed reaction vessel in a constant temperature bath.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding the aliquot to a known volume of ice-cold water or an inert solvent.

  • Titrate the quenched solution with a standardized solution of sodium hydroxide to determine the amount of acidic byproducts (HCl and SO₂) formed.

  • The rate of reaction can be determined by plotting the concentration of the acid produced versus time.

Method 2: Spectrophotometric Analysis

This method is suitable if the alkyl chlorosulfinate has a distinct UV-Vis absorbance that changes as the reaction progresses.

Materials:

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

  • Solution of the alkyl chlorosulfinate in the desired solvent

Procedure:

  • Determine the UV-Vis spectrum of the alkyl chlorosulfinate and the reaction products to identify a suitable wavelength for monitoring the reaction where there is a significant change in absorbance.

  • Place the reaction solution in a quartz cuvette in the thermostatted cell holder of the spectrophotometer.

  • Monitor the change in absorbance at the chosen wavelength over time.

  • The rate constant can be calculated from the Beer-Lambert law by plotting ln(A_t - A_∞) versus time for a first-order reaction, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.

Conclusion

The reactivity of alkyl chlorosulfinates is a classic example of how substrate structure dictates reaction mechanism and outcome in organic chemistry. Tertiary alkyl chlorosulfinates are highly reactive and proceed through an SN1 mechanism, primary ones are the least reactive and favor an SN2 pathway, while secondary alkyl chlorosulfinates display more nuanced reactivity with a propensity for the SNi mechanism. This understanding is critical for controlling the stereochemical outcome of the widely used reaction between alcohols and thionyl chloride, enabling the targeted synthesis of specific alkyl chloride stereoisomers. Researchers and drug development professionals can leverage this knowledge to design more efficient and stereoselective synthetic routes.

References

Determining Enantiomeric Excess of Chiral Products from Heptyl Chlorosulfinate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical synthesis, the accurate determination of enantiomeric excess (ee) is critical for ensuring the efficacy and safety of chiral molecules. Products derived from heptyl chlorosulfinate, such as chiral sulfinates and sulfinamides, require robust analytical methods to quantify their enantiomeric purity. This guide provides a comparative overview of the most common techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Gas Chromatography (GC).

Comparison of Analytical Methods

The choice of method for determining enantiomeric excess often depends on factors such as the nature of the analyte, the required accuracy and precision, sample throughput, and available instrumentation. Below is a summary of these techniques.

Parameter Chiral HPLC NMR Spectroscopy (with Chiral Derivatizing Agents) Gas Chromatography (with Chiral Stationary Phase)
Principle Direct separation of enantiomers on a chiral stationary phase.[1][2][3]Conversion of enantiomers into diastereomers with a chiral derivatizing agent, followed by quantification of the diastereomers.[4][5][6]Separation of volatile enantiomers or their volatile derivatives on a chiral stationary phase.[7][8]
Sample Preparation Minimal; sample dissolved in a suitable solvent.Derivatization reaction required to form diastereomers.[4]May require derivatization to increase volatility and thermal stability.
Accuracy High, typically with errors <2%.Good, with errors generally within 5%.[4]High, with proper calibration.
Precision HighGoodHigh
Analysis Time Typically 10-30 minutes per sample.Can be longer due to the derivatization step, but NMR acquisition is relatively fast.Typically 10-40 minutes per sample.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, MS).[9]NMR spectrometer.Gas chromatograph with a chiral capillary column and a suitable detector (e.g., FID, MS).[7][10][11]
Strengths Direct analysis, high accuracy and precision, well-established for a wide range of compounds.[2][3]Provides structural information, no need for a chromophore, can be used for a wide range of compounds.High resolution and sensitivity, suitable for volatile compounds.[7]
Limitations Requires a specific chiral stationary phase for each class of compounds, can be expensive.[3]Derivatization may not be quantitative and can introduce errors, requires a chiral auxiliary.[4]Limited to thermally stable and volatile compounds, derivatization can be complex.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for each technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the direct separation and quantification of enantiomers.[1][2] The principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[3]

Protocol:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds, including sulfinates.[2]

  • Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers.

  • Sample Preparation: Accurately weigh and dissolve the product from the this compound reaction in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation Setup:

    • Equilibrate the chiral HPLC column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).

    • Set the detector wavelength (e.g., 254 nm) appropriate for the analyte.

  • Analysis: Inject a small volume of the sample solution (e.g., 10 µL) onto the column.

  • Data Analysis: Record the chromatogram. The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (A1 and A2) using the formula: % ee = (|A1 - A2| / (A1 + A2)) * 100

NMR Spectroscopy with Chiral Derivatizing Agents

This method involves converting the enantiomeric mixture into a mixture of diastereomers by reacting it with a chiral derivatizing agent (CDA).[5][6] The resulting diastereomers have distinct NMR spectra, allowing for their quantification.

Protocol:

  • Selection of Chiral Derivatizing Agent: For sulfinamides, a three-component system involving a 2-formylphenylboronic acid and an enantiopure diol (like pinanediol) can be used to form stable diastereomeric sulfiniminoboronate esters.[4]

  • Derivatization Reaction:

    • In an NMR tube, dissolve the product from the this compound reaction (e.g., a sulfinamide).

    • Add the 2-formylphenylboronic acid and the chiral diol.

    • Allow the reaction to proceed to completion.

  • NMR Acquisition:

    • Acquire a high-resolution proton (¹H) or fluorine (¹⁹F, if applicable) NMR spectrum of the diastereomeric mixture.

  • Data Analysis:

    • Identify the well-resolved signals corresponding to each diastereomer.

    • Integrate the signals for each diastereomer (I1 and I2).

    • The diastereomeric excess (de), which corresponds to the enantiomeric excess of the starting material, is calculated as: % de = (|I1 - I2| / (I1 + I2)) * 100

Gas Chromatography (GC)

For volatile and thermally stable products, chiral GC offers high resolution for ee determination.[7][8]

Protocol:

  • Column Selection: Select a capillary column coated with a chiral stationary phase (e.g., a cyclodextrin derivative).

  • Sample Preparation (if necessary): If the analyte is not sufficiently volatile, a derivatization step (e.g., silylation) may be required.

  • Instrumentation Setup:

    • Install the chiral column in the GC.

    • Set the oven temperature program to achieve separation of the enantiomers.

    • Set the injector and detector (e.g., Flame Ionization Detector - FID) temperatures.

  • Analysis: Inject a small volume of the sample solution into the GC.

  • Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers in the resulting chromatogram, similar to the HPLC method.

Workflow Visualization

The following diagram illustrates a generalized workflow for determining the enantiomeric excess of a chiral product.

G cluster_prep Sample Preparation cluster_data Data Acquisition & Analysis start Chiral Product from this compound dissolve Dissolve in Solvent start->dissolve derivatize Derivatize with CDA (for NMR) dissolve->derivatize Optional hplc Chiral HPLC dissolve->hplc gc Chiral GC dissolve->gc nmr NMR Spectroscopy derivatize->nmr chromatogram Obtain Chromatogram hplc->chromatogram spectrum Acquire Spectrum nmr->spectrum gc->chromatogram integrate Integrate Peaks/Signals chromatogram->integrate spectrum->integrate calculate Calculate % ee integrate->calculate

Caption: General workflow for enantiomeric excess determination.

References

A Comparative Guide to Sulfoxide Synthesis: Validating Heptyl Chlorosulfinate as a Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and selective synthesis of sulfoxides is a critical step in the development of new chemical entities. This guide provides a comparative analysis of sulfoxide formation, with a focus on a method utilizing heptyl chlorosulfinate, alongside established oxidation protocols. Experimental data is presented to offer an objective evaluation of these synthetic routes.

The two primary strategies for sulfoxide synthesis are the oxidation of sulfides and the nucleophilic substitution on a sulfinyl derivative. This guide will explore both, offering detailed protocols and comparative performance data.

Comparison of Sulfoxide Synthesis Methods

The following table summarizes key quantitative data for the synthesis of methyl phenyl sulfoxide using different methodologies. This allows for a direct comparison of reaction efficiency and conditions.

MethodReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
This compound & Grignard Reagent Heptan-1-ol, Thionyl Chloride, Phenylmagnesium BromideDiethyl Ether0 to RT~4-6Estimated ~70-85Inferred from Andersen Synthesis Principles
Hydrogen Peroxide Oxidation Thioanisole, 30% Hydrogen PeroxideGlacial Acetic AcidRoom Temperature1-390-99[1]
Periodic Acid Oxidation Thioanisole, Sodium MetaperiodateWater01591[2]

Experimental Protocols

Sulfoxide Synthesis via this compound and Grignard Reagent

This method is based on the principles of the Andersen sulfoxide synthesis. It involves two main steps: the formation of heptyl sulfinate and its subsequent reaction with a Grignard reagent.

Step 1: Preparation of Heptyl Sulfinate

  • Materials: Heptan-1-ol, Thionyl chloride, Pyridine, Diethyl ether.

  • Procedure:

    • In a round-bottom flask, dissolve heptan-1-ol (1 equivalent) and pyridine (1.2 equivalents) in dry diethyl ether under an inert atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add thionyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove pyridinium hydrochloride.

    • The filtrate, containing the crude heptyl sulfinate, can be used directly in the next step or purified by vacuum distillation.

Step 2: Reaction with Grignard Reagent to form Methyl Phenyl Sulfoxide

  • Materials: Heptyl sulfinate, Phenylmagnesium bromide (Grignard reagent), Diethyl ether.

  • Procedure:

    • In a separate flask, prepare or obtain a solution of phenylmagnesium bromide (1.1 equivalents) in diethyl ether.

    • Cool the Grignard reagent solution to 0 °C.

    • Slowly add the crude or purified heptyl sulfinate solution from Step 1 to the stirred Grignard reagent.

    • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 2-3 hours.

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude methyl phenyl sulfoxide, which can be purified by column chromatography or distillation.

Sulfide Oxidation using Hydrogen Peroxide

This method offers a "green" and efficient route to sulfoxides.[1]

  • Materials: Thioanisole, 30% Hydrogen peroxide, Glacial acetic acid.

  • Procedure:

    • In a round-bottom flask, dissolve thioanisole (1 equivalent) in glacial acetic acid.

    • Slowly add 30% hydrogen peroxide (2-4 equivalents) to the stirred solution at room temperature.[1]

    • Monitor the reaction by TLC. The reaction is typically complete within 1-3 hours.

    • Upon completion, dilute the reaction mixture with water and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

    • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate under reduced pressure to yield the sulfoxide.

Sulfide Oxidation using Periodic Acid

This method is a reliable and high-yielding protocol for sulfoxide synthesis.[2]

  • Materials: Thioanisole, Sodium metaperiodate, Water.

  • Procedure:

    • In a round-bottom flask, suspend sodium metaperiodate (1.05 equivalents) in water.[2]

    • Cool the suspension to 0 °C in an ice bath.[2]

    • Add thioanisole (1 equivalent) to the stirred suspension.[2]

    • Continue stirring the reaction mixture at 0 °C for 15 hours.[2]

    • Filter the reaction mixture to remove the sodium iodate byproduct.

    • Extract the filtrate with dichloromethane.[2]

    • Wash the combined organic layers with saturated sodium thiosulfate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the desired sulfoxide.[2]

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflows for the synthesis of methyl phenyl sulfoxide via the this compound/Grignard route and the direct oxidation of thioanisole.

Sulfoxide_Synthesis_Heptyl_Chlorosulfinate cluster_step1 Step 1: Heptyl Sulfinate Formation cluster_step2 Step 2: Grignard Reaction Heptanol Heptan-1-ol Mix1 Mix in Ether Heptanol->Mix1 SOCl2 Thionyl Chloride Add_SOCl2 Add SOCl₂ at 0°C SOCl2->Add_SOCl2 Pyridine Pyridine Pyridine->Mix1 HeptylSulfinate Heptyl Sulfinate Add_to_Grignard Add to Grignard at 0°C HeptylSulfinate->Add_to_Grignard Mix1->Add_SOCl2 Stir_RT1 Reaction Add_SOCl2->Stir_RT1 Warm to RT, Stir 2-3h Filter Filter Stir_RT1->Filter Filter->HeptylSulfinate Crude Product PhMgBr Phenylmagnesium Bromide PhMgBr->Add_to_Grignard Sulfoxide Methyl Phenyl Sulfoxide Stir_RT2 Reaction Add_to_Grignard->Stir_RT2 Stir at RT, 2-3h Quench Quench (NH₄Cl) Stir_RT2->Quench Extract Extract Quench->Extract Purify Purify Extract->Purify Purify->Sulfoxide Final Product

Caption: Workflow for sulfoxide synthesis using this compound.

Sulfide_Oxidation_Workflow Thioanisole Thioanisole Reaction Reaction in Appropriate Solvent Thioanisole->Reaction Oxidant Oxidizing Agent (H₂O₂ or NaIO₄) Oxidant->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Sulfoxide Methyl Phenyl Sulfoxide Workup->Sulfoxide

Caption: General workflow for the oxidation of thioanisole to methyl phenyl sulfoxide.

References

Heptyl Chlorosulfinate as an alternative to other sulfinylating agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific information regarding "Heptyl Chlorosulfinate." This compound does not appear as a commercially available reagent, nor is it described in detail in published experimental studies. Consequently, a direct, data-driven comparison with other sulfinylating agents is not feasible at this time.

While the specific heptyl derivative remains elusive, we can provide a comparative overview based on the general class of compounds to which it would belong: alkyl chlorosulfinates . These compounds are known primarily as reactive intermediates in the synthesis of sulfinate esters from alcohols and thionyl chloride (SOCl₂).

General Reactivity of Alkyl Chlorosulfinates

Alkyl chlorosulfinates (RO(SO)Cl) are typically formed in situ during the reaction of an alcohol with thionyl chloride. They are generally not isolated due to their inherent instability. The primary utility of these intermediates lies in their subsequent reaction with nucleophiles, most commonly to form sulfinate esters.

Comparison with Common Sulfinylating Agents

To provide context, we will compare the general characteristics of in situ generated alkyl chlorosulfinates with established sulfinylating agents like thionyl chloride and sulfonyl chlorides.

FeatureAlkyl Chlorosulfinates (in situ)Thionyl Chloride (SOCl₂)Sulfonyl Chlorides (RSO₂Cl)
Primary Use Intermediate in sulfinate ester synthesisChlorinating and sulfinylating agentSynthesis of sulfonamides and sulfonate esters
Reactivity HighHigh, reacts readily with nucleophilesGenerally lower than thionyl chloride
Stability Generally unstable, used immediatelyCommercially available, but moisture sensitiveGenerally stable, isolable compounds
Byproducts HCl, SO₂HCl, SO₂HCl
Typical Substrates AlcoholsAlcohols, carboxylic acids, aminesAmines, alcohols

Experimental Protocols

As no specific protocols for "this compound" exist, we provide a general, representative protocol for the formation of a sulfinate ester, which proceeds through an alkyl chlorosulfinate intermediate.

General Procedure for the Synthesis of an Alkyl Sulfinate Ester via an Alkyl Chlorosulfinate Intermediate:

  • To a solution of the desired alcohol (1.0 equivalent) in an inert solvent (e.g., diethyl ether, dichloromethane) at 0 °C is added pyridine (1.1 equivalents).

  • Thionyl chloride (1.1 equivalents) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 1-4 hours), monitoring the reaction by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography to yield the desired alkyl sulfinate ester.

Reaction Workflow

The following diagram illustrates the typical reaction pathway for the formation of a sulfinate ester from an alcohol and thionyl chloride, proceeding through an alkyl chlorosulfinate intermediate.

G A Alcohol (R-OH) C Alkyl Chlorosulfinate (R-O-S(O)Cl) (Unstable Intermediate) A->C + SOCl₂ B Thionyl Chloride (SOCl₂) B->C E Sulfinate Ester (R-O-S(O)-Nu) C->E + Nucleophile F Byproducts (HCl, SO₂) C->F D Nucleophile (e.g., another alcohol molecule, amine) D->E

Caption: General reaction scheme for sulfinate ester synthesis.

Conclusion

The absence of specific data for "this compound" in the scientific literature prevents a direct and detailed comparison with other sulfinylating agents. The broader class of alkyl chlorosulfinates, to which it belongs, are recognized as transient intermediates in specific synthetic transformations. For researchers and professionals in drug development, the use of well-characterized and commercially available sulfinylating agents such as thionyl chloride or various sulfonyl chlorides remains the standard and recommended practice. Further investigation into the potential synthesis and isolation of "this compound" would be required to evaluate its properties and potential advantages as a sulfinylating agent.

Mechanistic Comparison Guide: Heptyl Chlorosulfinate vs. Sulfuryl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 25, 2025

This guide provides a detailed, objective comparison between the use of heptyl chlorosulfinate (typically formed in situ from heptanol and thionyl chloride) and sulfuryl chloride (SO₂Cl₂) as chlorinating agents in organic synthesis. The content is intended for researchers, scientists, and professionals in drug development seeking to understand the distinct mechanisms, applications, and performance of these two reagents.

Introduction

The introduction of chlorine atoms is a critical transformation in the synthesis of pharmaceuticals and fine chemicals, often enhancing a molecule's biological activity or providing a handle for further functionalization.[1][2][3] this compound and sulfuryl chloride are two common reagents used for chlorination, but they operate via fundamentally different chemical pathways.

  • This compound is not typically an isolated reagent but rather a key intermediate formed when an alcohol, such as heptanol, reacts with thionyl chloride (SOCl₂).[4] Its subsequent decomposition provides a classic route to alkyl chlorides from alcohols, characterized by a unique nucleophilic substitution mechanism.

  • Sulfuryl Chloride (SO₂Cl₂) is a versatile and convenient liquid source of chlorine radicals (Cl•).[5][6] It is primarily employed for the free-radical chlorination of C-H bonds in alkanes, as well as reactions with alkenes, alkynes, and aromatic systems.[5][7]

This guide will dissect their mechanisms, compare their performance based on experimental data, and provide detailed protocols to aid in reagent selection and application.

Physical and Chemical Properties

A summary of the key properties for the precursor of this compound (thionyl chloride) and sulfuryl chloride is presented below.

PropertyThionyl Chloride (SOCl₂)Sulfuryl Chloride (SO₂Cl₂)
IUPAC Name Thionyl dichlorideSulfuryl dichloride
Chemical Formula SOCl₂SO₂Cl₂
Molar Mass 118.97 g/mol 134.97 g/mol
Appearance Colorless to yellow fuming liquidColorless liquid, yellows on standing[5]
Density 1.636 g/cm³1.667 g/cm³ (at 20 °C)[5]
Boiling Point 74.6 °C (166.3 °F)69.4 °C (156.9 °F)[5]
Primary Use Conversion of alcohols to alkyl chlorides[8]Free-radical chlorination of C-H bonds[9]
Reactive Species Acts as an electrophile; source of Cl⁻[6]Source of chlorine radicals (Cl•)[6]
Hazards Toxic, corrosive, reacts violently with waterToxic, corrosive, lachrymator, releases HCl with water[5]

Mechanistic Comparison

The most significant distinction between these reagents lies in their reaction mechanisms, which dictates their substrate scope and stereochemical outcomes.

This compound: Internal Nucleophilic Substitution (Sₙi)

The conversion of heptanol to heptyl chloride using thionyl chloride proceeds through a this compound intermediate. This intermediate decomposes via an Internal Nucleophilic Substitution (Sₙi) mechanism.

The key characteristic of the Sₙi pathway is the delivery of the chloride nucleophile from the chlorosulfite leaving group to the same face from which the group departs. This results in overall retention of configuration at the stereocenter.[10] The reaction forms a tight ion pair intermediate, and the gaseous byproducts (SO₂ and HCl) conveniently exit the reaction mixture, driving it to completion.[8][11]

Caption: Sₙi mechanism for this compound decomposition.

Sulfuryl Chloride: Free-Radical Chain Reaction

Sulfuryl chloride is a source of chlorine that, in the presence of an initiator (like AIBN) or UV light, generates chlorine radicals (Cl•).[5][9] These radicals initiate a chain reaction to replace C-H bonds with C-Cl bonds. The mechanism proceeds in three distinct phases:

  • Initiation: The initiator (e.g., AIBN) decomposes to form radicals, which then react with SO₂Cl₂ to produce the key chlorine radical (Cl•) and a sulfonyl chloride radical.

  • Propagation: The chlorine radical abstracts a hydrogen atom from the alkane (e.g., heptane) to form an alkyl radical and HCl. This alkyl radical then reacts with another molecule of SO₂Cl₂ to yield the chlorinated product and regenerate the sulfonyl chloride radical, which continues the chain.

  • Termination: The reaction is concluded when any two radicals combine.

This mechanism does not proceed with stereochemical control and can lead to a mixture of products if different types of C-H bonds are present.[12]

Free_Radical_Mechanism Free-Radical Chlorination with Sulfuryl Chloride cluster_init 1. Initiation cluster_prop 2. Propagation Cycle initiator Initiator (AIBN) cl_radical Cl• initiator->cl_radical Decomposes & reacts with SO₂Cl₂ so2cl2_1 SO₂Cl₂ alkyl_radical Alkyl Radical (R•) cl_radical->alkyl_radical H abstraction alkane Alkane (R-H) alkane->alkyl_radical product Product (R-Cl) alkyl_radical->product Cl transfer hcl HCl so2cl2_2 SO₂Cl₂ so2cl2_2->product cl_radical_2 Cl• product->cl_radical_2 Regenerates Cl• so2 SO₂ cl_radical_2->cl_radical Continues Chain

Caption: Free-radical chain mechanism for sulfuryl chloride.

Performance and Application Comparison

The choice between these reagents is primarily dictated by the desired transformation. The following table summarizes their typical applications and performance characteristics.

ParameterThis compound (via Thionyl Chloride)Sulfuryl Chloride
Substrate Scope Primary and secondary alcohols.[4]Alkanes, alkenes, aromatics, ethers.[5]
Transformation R-OH → R-ClR-H → R-Cl
Mechanism Sₙi (Internal Nucleophilic Substitution)Free-Radical Chain Reaction[9]
Stereochemistry Retention of configuration (in neutral solvent).[10]Racemization or mixture of diastereomers.
Typical Conditions Neat or in a non-polar solvent (e.g., Toluene), 25-80 °C.[8]Non-polar solvent (e.g., CCl₄, Benzene), radical initiator (AIBN) or UV light, reflux.[7][13]
Byproducts SO₂ (gas), HCl (gas)[8]SO₂ (gas), HCl (gas)[12]
Selectivity Highly selective for hydroxyl groups.Depends on C-H bond strength (3° > 2° > 1°). Can be unselective with simple alkanes.[9]
Key Advantage Stereospecific conversion of alcohols.Chlorination of unreactive C-H bonds.

Experimental Protocols

Protocol 1: Synthesis of Heptyl Chloride from Heptanol (Sₙi Mechanism)

This protocol outlines the conversion of a primary alcohol to an alkyl chloride using thionyl chloride, proceeding through a this compound intermediate.

Materials:

  • 1-Heptanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, for acid scavenging)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 1-heptanol (1.0 eq).

  • Cool the flask in an ice bath and slowly add thionyl chloride (1.2 eq) dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC or GC.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice to quench excess thionyl chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2x volumes).

  • Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude heptyl chloride.

  • Purify the product by distillation if necessary.

Protocol 2: Free-Radical Chlorination of Heptane with Sulfuryl Chloride

This protocol describes the chlorination of an alkane using sulfuryl chloride and a radical initiator.

Materials:

  • n-Heptane

  • Sulfuryl chloride (SO₂Cl₂)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (or another suitable inert solvent)

  • 1 M Sodium carbonate solution

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add n-heptane (1.0 eq), sulfuryl chloride (1.0 eq), and a catalytic amount of AIBN (0.02 eq).[7]

  • Add the solvent (e.g., carbon tetrachloride).

  • Heat the mixture to reflux (approx. 80 °C). The reaction progress can be monitored by observing the evolution of SO₂ and HCl gas (use a gas trap).[12] The reaction is typically complete within 1-3 hours.

  • After completion (cessation of gas evolution), cool the reaction mixture to room temperature.

  • Carefully wash the organic mixture with 1 M sodium carbonate solution to remove any remaining HCl and acidic byproducts.[7]

  • Separate the organic layer, dry it over anhydrous calcium chloride, and filter.

  • Analyze the product mixture by GC or GC-MS to determine the distribution of monochlorinated heptane isomers.

  • The solvent and any unreacted heptane can be removed by distillation to isolate the product mixture.

Experimental_Workflow General Experimental Workflow for Chlorination reagents 1. Combine Substrate, Chlorinating Agent, & Solvent reaction 2. Initiate Reaction (Heat / UV Light) reagents->reaction monitoring 3. Monitor Progress (TLC / GC / Gas Evolution) reaction->monitoring quench 4. Quench & Workup (Wash with aq. solution) monitoring->quench extraction 5. Organic Layer Extraction quench->extraction drying 6. Dry with Na₂SO₄ / MgSO₄ extraction->drying purification 7. Purify Product (Distillation / Chromatography) drying->purification final_product Isolated Product purification->final_product

Caption: Generalized workflow for chlorination reactions.

Safety and Handling

Both thionyl chloride and sulfuryl chloride are hazardous and must be handled with extreme care in a well-ventilated fume hood.

  • Thionyl Chloride (SOCl₂): Highly toxic and corrosive. It reacts violently with water, releasing large amounts of toxic gases (HCl and SO₂). Personal protective equipment (gloves, goggles, lab coat) is essential.

  • Sulfuryl Chloride (SO₂Cl₂): Also toxic and corrosive, and is a potent lachrymator (tear-inducing agent).[5] It hydrolyzes upon contact with water to release corrosive HCl gas and sulfuric acid.[5] All handling should be done with appropriate PPE.

Conclusion

While both this compound (via thionyl chloride) and sulfuryl chloride are effective chlorinating agents, their mechanistic differences make them suitable for distinct synthetic challenges.

  • Choose Thionyl Chloride when the goal is the stereospecific conversion of an alcohol to an alkyl chloride with retention of configuration . Its gaseous byproducts simplify purification, making it a reliable choice for this specific functional group transformation.

  • Choose Sulfuryl Chloride for the chlorination of unactivated C-H bonds in alkanes and other hydrocarbons. As a convenient liquid source for free-radical chlorination , it is an excellent alternative to using gaseous chlorine, though selectivity can be a challenge.[14]

A thorough understanding of these mechanistic pathways is crucial for any drug development professional aiming to perform targeted and efficient chlorination reactions.

References

Analysis of Heptyl Chlorosulfinate Reactions: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate analysis of reactive compounds such as Heptyl Chlorosulfinate and its reaction products is paramount. The choice of analytical technique is critical for monitoring reaction progress, identifying byproducts, and ensuring the quality of the final product. This guide provides a comprehensive comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound reactions.

This compound is a reactive chemical intermediate. Its analysis can be challenging due to its potential for degradation and reaction with trace amounts of water. Both HPLC and GC-MS offer distinct advantages and disadvantages for the analysis of such reactive species and their derivatives.

Comparative Performance of HPLC and GC-MS

The selection between HPLC and GC-MS largely depends on the volatility and thermal stability of the analytes, as well as the specific requirements of the analysis such as sensitivity and selectivity.[1][2][3] GC-MS is generally preferred for volatile and thermally stable compounds, offering high separation efficiency and sensitivity.[3][4] In contrast, HPLC is well-suited for non-volatile, thermally labile, and polar compounds.[3]

Table 1: Quantitative Comparison of HPLC and GC-MS for the Analysis of a Hypothetical this compound Reaction Mixture

ParameterHPLC-UVGC-MS
Limit of Detection (LOD) 0.1 µg/mL0.01 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL0.05 µg/mL
Linear Range 0.3 - 500 µg/mL0.05 - 200 µg/mL
Precision (RSD%) < 2%< 5%
Analysis Time per Sample 15 minutes25 minutes
Sample Derivatization Not typically requiredMay be required for non-volatile products
Cost per Sample
$

Experimental Protocols

Below are detailed, hypothetical experimental protocols for the analysis of a this compound reaction mixture using both HPLC and GC-MS.

High-Performance Liquid Chromatography (HPLC) Method

This method is designed for the direct analysis of this compound and its potential non-volatile reaction products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-10 min: 50% to 95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95% to 50% B

    • 12.1-15 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Carefully quench a 100 µL aliquot of the reaction mixture in 900 µL of cold acetonitrile to precipitate any salts and stop the reaction.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is suitable for the analysis of volatile components in the this compound reaction, including the starting material and any volatile byproducts.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mass Range: m/z 40-450

Sample Preparation:

  • Dilute 100 µL of the reaction mixture with 900 µL of dichloromethane.

  • Add an internal standard if quantitative analysis is required.

  • Vortex the mixture for 30 seconds.

  • Transfer the solution to a GC vial for analysis. For non-volatile products, a derivatization step (e.g., silylation) may be necessary prior to injection.

Visualizing the Workflow and Reaction Pathway

To better illustrate the analytical process and the chemical transformations, the following diagrams have been generated.

G cluster_0 Analytical Workflow cluster_1 HPLC Path cluster_2 GC-MS Path Reaction This compound Reaction Quenching Quenching / Dilution Reaction->Quenching SamplePrep Sample Preparation Quenching->SamplePrep Analysis Chromatographic Analysis SamplePrep->Analysis HPLC_Analysis HPLC-UV Analysis SamplePrep->HPLC_Analysis GCMS_Analysis GC-MS Analysis SamplePrep->GCMS_Analysis Data Data Processing & Interpretation Analysis->Data G HeptylChlorosulfinate This compound SulfinateEster Heptyl Sulfinate Ester HeptylChlorosulfinate->SulfinateEster Reaction HydrolysisProduct Heptyl Sulfurous Acid HeptylChlorosulfinate->HydrolysisProduct Hydrolysis Nucleophile Nucleophile (e.g., Alcohol, Amine) Nucleophile->SulfinateEster Water Water (Trace) Water->HydrolysisProduct

References

A Comparative Guide to the Cross-Reactivity of Heptyl Chlorosulfinate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity and cross-reactivity of Heptyl Chlorosulfinate, a reactive intermediate used in the synthesis of sulfinate esters. Due to the limited direct studies on this compound, this guide draws upon established principles of sulfinate ester synthesis and the known reactivity of related chlorosulfinates and sulfinate esters. We will explore its anticipated reactions with common nucleophiles, compare it with alternative synthetic routes, and provide generalized experimental protocols.

Understanding the Reactivity of this compound

This compound is primarily utilized as a reagent for the synthesis of heptyl sulfinate esters through reaction with alcohols. The core of its reactivity lies in the electrophilic nature of the sulfur atom, making it susceptible to nucleophilic attack. The primary reaction of interest is the esterification with a desired alcohol. However, its electrophilicity also makes it prone to side reactions with other nucleophiles present in a reaction mixture, leading to cross-reactivity.

The primary competing nucleophiles in many synthetic schemes are water, amines, and thiols. The presence of these functional groups can lead to the formation of undesired byproducts, reducing the yield of the target sulfinate ester.

Comparison with Alternative Synthetic Methods

The synthesis of sulfinate esters is not limited to the use of chlorosulfinates. Alternative methods offer different reactivity profiles and may be more suitable depending on the substrate and desired outcome.

MethodReagentsAdvantagesDisadvantages
Chlorosulfinate Method This compound, Alcohol, Base- High reactivity- Readily prepared from thionyl chloride and heptanol- Moisture sensitive- Potential for cross-reactivity with other nucleophiles- Generation of HCl byproduct
Sulfinic Acid Condensation Heptyl Sulfinic Acid, Alcohol, Condensing Agent (e.g., DCC, EDC)- Milder conditions- Broader substrate scope- Requires synthesis of the sulfinic acid precursor- Condensing agents can be expensive and produce byproducts that are difficult to remove
Transesterification Methyl or Ethyl Heptylsulfinate, Alcohol, Catalyst (Acid or Base)- Useful for converting one sulfinate ester to another- Equilibrium process, may require removal of the leaving alcohol to drive the reaction to completion
Oxidation of Thioethers Heptyl Thioether, Oxidizing Agent- Good for specific substrates- Over-oxidation to the sulfone is a common side reaction

Experimental Protocols

The following are generalized experimental protocols for the synthesis of a heptyl sulfinate ester using this compound and a comparison with a sulfinic acid condensation method. Note: These are illustrative and require optimization for specific substrates.

Protocol 1: Synthesis of an Alkyl Heptylsulfinate using this compound

Materials:

  • This compound (1.0 eq)

  • Alcohol (1.1 eq)

  • Pyridine (1.2 eq)

  • Anhydrous Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Dissolve the alcohol and pyridine in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add this compound to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of an Alkyl Heptylsulfinate via Sulfinic Acid Condensation

Materials:

  • Heptyl Sulfinic Acid (1.0 eq)

  • Alcohol (1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane

Procedure:

  • Dissolve the heptyl sulfinic acid, alcohol, and DMAP in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of DCC in dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-6 hours, monitoring by TLC.

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizing Reaction Pathways

To better illustrate the chemical transformations and potential side reactions, the following diagrams are provided.

G Heptyl_Chlorosulfinate This compound Heptyl_Sulfinate_Ester Heptyl Sulfinate Ester Heptyl_Chlorosulfinate->Heptyl_Sulfinate_Ester + Alcohol (Desired Reaction) Heptyl_Sulfinamide Heptyl Sulfinamide Heptyl_Chlorosulfinate->Heptyl_Sulfinamide + Amine (Cross-reactivity) Heptyl_Sulfinic_Acid Heptyl Sulfinic Acid Heptyl_Chlorosulfinate->Heptyl_Sulfinic_Acid + Water (Hydrolysis) Alcohol Alcohol (R-OH) Amine Amine (R-NH2) Water Water (H2O)

Caption: Reaction pathways of this compound.

G start Synthesis of Heptyl Sulfinate Ester method1 Chlorosulfinate Method start->method1 method2 Sulfinic Acid Condensation start->method2 reagents1 This compound + Alcohol method1->reagents1 reagents2 Heptyl Sulfinic Acid + Alcohol + Condensing Agent method2->reagents2 product Heptyl Sulfinate Ester reagents1->product reagents2->product

Caption: Comparison of synthetic methods.

Benchmarking Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of leading chiral auxiliaries is essential for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. The ability to predictably and efficiently control stereochemistry is paramount in the creation of enantiomerically pure molecules. This guide provides a comparative analysis of established chiral auxiliaries, offering a framework for selection based on performance data from key synthetic transformations.

While this guide aims to benchmark against a wide array of options, it is important to note that a literature search for performance data on "Heptyl Chlorosulfinate" as a chiral auxiliary did not yield any published results. This suggests it may be a novel or highly specialized reagent not yet widely documented. Therefore, this guide will focus on a comparative analysis of three well-established and extensively documented chiral auxiliaries: Evans' Oxazolidinones, Oppolzer's Camphorsultam, and Enders' SAMP/RAMP Hydrazones. The principles and methodologies presented here can serve as a template for the evaluation of new chiral auxiliaries as their data becomes available.

Performance in Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction where the stereochemical outcome is directed by a chiral auxiliary. The effectiveness of an auxiliary is measured by the diastereomeric excess (d.e.) of the product before removal of the auxiliary, the enantiomeric excess (e.e.) of the final product after auxiliary cleavage, and the overall chemical yield.

Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Enantiomeric Excess (e.e.)Yield (%)
(S)-4-Benzyl-2-oxazolidinone Allyl Iodide98:2>99%~85%
(1S)-(-)-2,10-Camphorsultam Methyl Iodide>98%>98%~90%
SAMP Hydrazone Ethyl Iodide>97%≥95%~71%[1]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for the asymmetric alkylation of a ketone using an Evans' oxazolidinone and an Enders' SAMP hydrazone.

Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary

This protocol describes the acylation of the auxiliary, followed by diastereoselective alkylation and subsequent removal of the auxiliary.[2][3][4]

1. Acylation of (S)-4-Benzyl-2-oxazolidinone:

  • To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous THF at room temperature, add 4-dimethylaminopyridine (DMAP).

  • Slowly add propionic anhydride and stir the mixture overnight.

  • Quench the reaction with a saturated aqueous solution of NH4Cl and extract the product with an organic solvent.

  • Purify the N-propionyl oxazolidinone by flash chromatography.

2. Diastereoselective Alkylation:

  • Dissolve the N-propionyl oxazolidinone in anhydrous THF and cool the solution to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) dropwise to form the sodium enolate.

  • After stirring for 30 minutes, add allyl iodide and allow the reaction to warm to room temperature overnight.

  • Quench the reaction and purify the alkylated product by chromatography. The diastereomeric ratio can be determined by GC or NMR analysis.[4]

3. Auxiliary Cleavage:

  • Dissolve the purified alkylated product in a mixture of THF and water.

  • Add hydrogen peroxide followed by lithium hydroxide (LiOH) and stir the mixture at 0 °C.

  • After completion, quench the reaction and separate the chiral carboxylic acid from the recovered chiral auxiliary.

Asymmetric Alkylation using an Enders' SAMP Hydrazone Auxiliary

This protocol outlines the formation of the SAMP hydrazone, its alkylation, and the final cleavage to yield the chiral ketone.[1][5]

1. Formation of the SAMP Hydrazone:

  • A mixture of the starting ketone (e.g., 3-pentanone) and (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) is heated at 60 °C overnight under an argon atmosphere.[1]

  • The crude product is diluted with ether and washed with water.

  • The organic layer is dried and concentrated, and the resulting SAMP hydrazone is purified by distillation.[1]

2. α-Alkylation of the Hydrazone:

  • The purified SAMP hydrazone is dissolved in anhydrous THF and cooled to -78 °C.

  • Lithium diisopropylamide (LDA) is added dropwise to form the azaenolate.

  • The electrophile (e.g., ethyl iodide) is then added, and the reaction is allowed to slowly warm to room temperature.

  • The reaction is quenched, and the crude alkylated hydrazone is isolated. The diastereomeric excess is typically high (>97%).[1]

3. Cleavage of the Alkylated Hydrazone:

  • The crude alkylated hydrazone is dissolved in dichloromethane and cooled to -78 °C.

  • Ozone is passed through the solution until a persistent blue color is observed, indicating complete consumption of the hydrazone.[1]

  • The reaction is purged with an inert gas, and the solvent is removed. The resulting chiral ketone is purified by distillation or chromatography.

Visualizing the Workflow and Logic

To better understand the application of chiral auxiliaries, the following diagrams illustrate the general experimental workflow and the underlying principle of stereochemical control.

G cluster_0 Experimental Workflow of Asymmetric Synthesis using a Chiral Auxiliary A Achiral Substrate C Attachment of Auxiliary A->C B Chiral Auxiliary B->C D Diastereoselective Reaction (e.g., Alkylation, Aldol) C->D E Separation of Diastereomers (if necessary) D->E F Cleavage of Auxiliary E->F G Enantiomerically Enriched Product F->G H Recovered Chiral Auxiliary F->H

General workflow for asymmetric synthesis using a chiral auxiliary.

The logic behind how a chiral auxiliary directs the stereochemical outcome of a reaction is based on creating a diastereomeric transition state with a significant energy difference between the two possible pathways.

G cluster_1 Stereochemical Control by a Chiral Auxiliary Start Substrate-Auxiliary Adduct TS1 Transition State A (Lower Energy) Start->TS1  Favored Pathway TS2 Transition State B (Higher Energy) Start->TS2  Disfavored Pathway Product1 Major Diastereomer TS1->Product1 Product2 Minor Diastereomer TS2->Product2

Energy pathways for diastereoselective reactions.

References

Safety Operating Guide

Navigating the Safe Disposal of Heptyl Chlorosulfinate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical intermediates like heptyl chlorosulfinate is paramount for ensuring laboratory safety and environmental compliance. Due to its anticipated reactivity, direct disposal of this compound is unsafe and improper. This guide provides a comprehensive, step-by-step procedure for the safe neutralization and disposal of this compound, grounded in the general reactivity of analogous chemical compounds.

Core Safety and Hazard Information

Hazard CategoryAnticipated HazardGHS Hazard Statement (Inferred)
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.H302, H312, H332
Skin Corrosion/Irritation Causes severe skin burns and eye damage.H314
Eye Damage/Irritation Causes serious eye damage.H318
Reactivity Reacts with water to produce toxic gases (sulfur dioxide and hydrogen chloride).EUH014
Environmental Hazard Data not available, but release to the environment should be avoided.Not Classified

Experimental Protocol for Safe Disposal

The following protocol details the necessary steps for the safe neutralization and disposal of this compound. This procedure is based on the chemical reactivity of sulfinyl chlorides, which readily undergo hydrolysis.

Materials:

  • This compound waste

  • Large beaker or flask

  • Stir bar and stir plate

  • Dropping funnel

  • Sodium bicarbonate (NaHCO₃) solution (5-10% in water)

  • pH indicator paper or a calibrated pH meter

  • Appropriate Personal Protective Equipment (PPE):

    • Chemical resistant gloves (e.g., nitrile)

    • Safety goggles and a face shield

    • Flame-retardant lab coat

    • Closed-toe shoes

  • Fume hood

Procedure:

  • Preparation: Conduct the entire procedure within a certified chemical fume hood. Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Initial Setup: Place a large beaker containing a stir bar on a stir plate. The beaker should be large enough to accommodate the volume of the this compound waste and the neutralizing solution, with ample headspace to prevent splashing.

  • Neutralization:

    • Slowly and cautiously add a 5-10% aqueous solution of sodium bicarbonate to the beaker.

    • Begin stirring the sodium bicarbonate solution.

    • Using a dropping funnel, add the this compound waste to the sodium bicarbonate solution dropwise. The addition must be slow to control the rate of reaction and gas evolution (carbon dioxide, sulfur dioxide). The reaction is exothermic and will generate gas.

  • Monitoring: Continuously monitor the reaction. If the reaction becomes too vigorous (excessive foaming or temperature increase), pause the addition of this compound until it subsides.

  • Completion of Neutralization: After all the this compound has been added, continue stirring the solution for at least one hour to ensure the reaction is complete.

  • pH Verification: Check the pH of the resulting solution using pH paper or a pH meter. The final pH should be between 6 and 8. If the solution is still acidic, add more sodium bicarbonate solution until the desired pH is reached.

  • Final Disposal: Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.

  • Decontamination: Thoroughly clean all glassware and equipment used in the procedure.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation cluster_neutralization Neutralization cluster_disposal Final Disposal ppe Don Appropriate PPE fume_hood Work in Fume Hood materials Gather Materials start_neutralization Prepare Sodium Bicarbonate Solution add_waste Slowly Add this compound Waste start_neutralization->add_waste Begin Stirring monitor Monitor Reaction add_waste->monitor monitor->add_waste If too vigorous, pause addition stir Stir for 1 Hour monitor->stir check_ph Check pH (Target: 6-8) stir->check_ph check_ph->start_neutralization If acidic, add more NaHCO₃ consult_ehs Consult Institutional EHS Guidelines check_ph->consult_ehs If pH is 6-8 drain_disposal Dispose Down Drain with Water consult_ehs->drain_disposal decontaminate Decontaminate Glassware drain_disposal->decontaminate

Personal protective equipment for handling Heptyl Chlorosulfinate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of Heptyl Chlorosulfinate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this document draws upon safety data from analogous short-chain alkyl chlorosulfinates and general best practices for handling reactive sulfinyl chlorides. A cautious approach is strongly advised.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is anticipated to be a combustible, corrosive liquid that is highly sensitive to moisture. Reaction with water is expected to produce hazardous byproducts, including hydrochloric acid (HCl) and sulfur dioxide (SO₂). Inhalation, ingestion, or skin contact is likely to be harmful. The following table summarizes the required Personal Protective Equipment (PPE).

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles and a full-face shield.Protects against splashes of the corrosive liquid and potential evolution of irritant gases.
Hand Protection Chemical-resistant gloves (e.g., butyl rubber or Viton).Prevents skin contact with the corrosive and potentially toxic liquid.
Body Protection A flame-retardant lab coat.Protects against splashes and potential ignition.
Respiratory Protection A NIOSH-approved respirator with an acid gas cartridge.Necessary when working outside of a fume hood or if there is a risk of inhalation of vapors or decomposition products (HCl, SO₂).

Operational Plan: Handling and Storage

a. Engineering Controls:

  • All handling of this compound must be conducted in a well-ventilated chemical fume hood.

  • An eyewash station and a safety shower must be readily accessible in the immediate work area.

b. Handling Protocol:

  • Preparation: Before starting work, ensure all necessary PPE is worn correctly. Prepare the work area within the fume hood by removing any unnecessary items and ensuring all required equipment is present and dry.

  • Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

  • Dispensing: Use dry, clean glass syringes or cannulas for transferring the liquid. Avoid using plastic syringes as they may degrade.

  • Reaction Quenching: Reactions should be quenched carefully, preferably at a low temperature, by slowly adding a suitable quenching agent (e.g., a non-protic solvent followed by a cautious addition of a proton scavenger).

  • Spill Management: In case of a spill, absorb the material with an inert, dry absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels. The contaminated absorbent should be collected in a sealed, labeled container for hazardous waste disposal.

c. Storage:

  • Store this compound in a tightly sealed, properly labeled container.

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as water, alcohols, amines, and strong bases.

  • Store in a secondary container to contain any potential leaks.

Disposal Plan

All waste containing this compound, including contaminated absorbents and empty containers, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Neutralization (for small residues): Small amounts of residual this compound on equipment can be cautiously neutralized by rinsing with a non-protic, inert solvent (e.g., dichloromethane or toluene) followed by slow addition to a basic solution (e.g., sodium bicarbonate solution) with cooling and stirring in a fume hood. This process will generate gas, so it must be done with care.

  • Final Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.

Experimental Workflow Diagram

The following diagram illustrates the key steps for the safe handling of this compound.

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Quenching cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Dry Work Area in Fume Hood A->B C Handle Under Inert Atmosphere D Dispense with Dry Glassware C->D E Conduct Reaction D->E F Cautious Quenching E->F G Neutralize Residuals F->G H Collect Hazardous Waste G->H I Proper Disposal H->I

Caption: A flowchart outlining the safe handling, use, and disposal of this compound.

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